2-(2,6-Dimethyl-4-tert-butyl-phenyl)ethylazanium
Description
Properties
IUPAC Name |
2-(4-tert-butyl-2,6-dimethylphenyl)ethylazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-10-8-12(14(3,4)5)9-11(2)13(10)6-7-15/h8-9H,6-7,15H2,1-5H3/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMDLAXVPFVGPB-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC[NH3+])C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368950 | |
| Record name | 2-(2,6-dimethyl-4-tert-butyl-phenyl)ethylazanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93720-89-9 | |
| Record name | 2-(2,6-dimethyl-4-tert-butyl-phenyl)ethylazanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Properties of 2-(2,6-Dimethyl-4-tert-butyl-phenyl)ethylazanium
This guide provides an in-depth physicochemical and analytical profile of 2-(4-tert-butyl-2,6-dimethylphenyl)ethylazanium , the protonated ammonium cation of 4-tert-butyl-2,6-dimethylphenethylamine . This molecule is a critical process intermediate and degradation impurity associated with the synthesis of the imidazoline decongestant Xylometazoline .
Executive Summary
2-(2,6-Dimethyl-4-tert-butyl-phenyl)ethylazanium (Systematic ID: C14H24N+) represents the cationic form of the primary amine precursor to Xylometazoline. Often misidentified in literature due to its close structural homology with the nitrile intermediate (Ph. Eur. Impurity C), this species is a distinct chemical entity formed via the reduction of (4-tert-butyl-2,6-dimethylphenyl)acetonitrile.
In pharmaceutical development, this molecule serves as a Critical Process Parameter (CPP) marker. Its presence indicates over-reduction during the hydrogenation of the nitrile or hydrolytic degradation of the imidazoline ring under extreme conditions. Understanding its solubility, lipophilicity, and ionization behavior is essential for developing robust HPLC separation methods and ensuring drug purity.
Chemical Identity & Structural Analysis
Nomenclature & Classification
-
IUPAC Name: 2-(4-tert-butyl-2,6-dimethylphenyl)ethan-1-aminium
-
Common Name: 4-tert-Butyl-2,6-dimethylphenethylamine (conjugate acid)
-
Related Compound: Xylometazoline (Imidazoline derivative)
-
Chemical Formula: C₁₄H₂₄N⁺ (Cation); C₁₄H₂₃N (Free Base)
-
Molecular Weight: 206.35 g/mol (Cation); 205.34 g/mol (Free Base)
-
SMILES (Free Base): CC1=CC(=CC(=C1CCN)C)C(C)(C)C
Structural Distinctions
Unlike Xylometazoline, which contains a bulky, basic imidazoline ring, the ethylazanium species features a primary ammonium tail. This structural difference significantly alters its binding affinity (lacking the imidazoline pharmacophore for
Table 1: Structural Comparison
| Feature | Target Molecule (Ethylazanium) | Xylometazoline (Drug) | Impurity C (Nitrile) |
| Core Structure | Phenethylamine | Benzyl-Imidazoline | Phenylacetonitrile |
| Functional Group | Primary Amine (-NH₃⁺) | Imidazoline Ring (=N-C-N-) | Nitrile (-C≡N) |
| Hybridization | sp³ (Flexible Tail) | sp² (Rigid Ring) | sp (Linear) |
| Basicity (pKa) | ~9.8 (Strong Base) | ~10.0 (Strong Base) | Neutral |
Physicochemical Profiling
Ionization Constant (pKa)
The ethylazanium cation is the conjugate acid of a primary aliphatic amine. The steric bulk of the ortho-methyl groups on the phenyl ring provides shielding but does not significantly reduce the electron density at the nitrogen due to the ethyl spacer.
-
Predicted pKa: 9.8 ± 0.3
-
Implication: At physiological pH (7.4), the molecule exists almost exclusively (>99%) in the ionized, cationic form (ethylazanium).
-
Chromatography: Requires high pH (>10.5) or ion-pairing agents (e.g., TFA, formate) to achieve retention on C18 columns.
Lipophilicity (LogP / LogD)
The molecule combines a highly lipophilic "tail" (tert-butyl + dimethyl phenyl) with a hydrophilic "head" (ammonium).
-
LogP (Free Base): 4.3 ± 0.2 (High lipophilicity due to t-butyl/methyl groups).
-
LogD (pH 7.4): 1.3 ± 0.3 (Reduced apparent lipophilicity due to ionization).
-
Solubility Profile:
-
Free Base: Insoluble in water; Soluble in DCM, Methanol, Toluene.
-
Salt (Chloride/Sulfate): Highly soluble in water (>50 mg/mL); Soluble in Ethanol.
-
Solid State Properties
-
Melting Point (HCl Salt): >220°C (Decomposition) . Phenethylamine salts typically exhibit high lattice energy.
-
Hygroscopicity: Moderately hygroscopic. Requires storage under desiccant to prevent hydrolysis or caking.
Synthesis & Formation Pathways
The ethylazanium species is primarily generated through the reduction of the nitrile precursor. In the synthesis of Xylometazoline, the nitrile is typically reacted with ethylenediamine. However, if the reaction conditions favor direct hydrogenation (e.g., presence of H₂/Pd without diamine), the nitrile reduces to the primary amine.
Reaction Pathway Diagram
Figure 1: Formation pathways of 2-(4-tert-butyl-2,6-dimethylphenyl)ethylazanium within the Xylometazoline synthetic cycle.
Analytical Characterization
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).
-
Molecular Ion [M+H]⁺: 206.19 m/z .
-
Fragmentation Pattern (MS/MS):
-
m/z 206 → 189: Loss of NH₃ (Characteristic of primary amines).
-
m/z 206 → 133: Loss of t-butyl group (C₄H₉) or cleavage of ethyl chain.
-
m/z 133: Tropylium ion derivative (Dimethyl-phenyl cation).
-
HPLC Method Guidelines
Due to the high basicity of the ethylazanium group, peak tailing is a common issue on standard silica-based columns.
-
Column: C18 (End-capped) or Phenyl-Hexyl.
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) or 0.1% TFA (Ion suppression).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B. The amine will elute earlier than the nitrile (Impurity C) and Xylometazoline due to its polarity at acidic pH.
-
Detection: UV @ 210 nm (Weak chromophore; lacks conjugation beyond the phenyl ring).
Biological Relevance & Safety
Pharmacology[1]
-
Activity: Likely inactive or weakly active as a nasal decongestant. The imidazoline ring is critical for
-adrenergic receptor binding. The primary amine analogue lacks the necessary steric and electronic pharmacophore for potent vasoconstriction. -
Toxicity: Primary phenethylamines can exhibit CNS stimulant properties, though the bulky t-butyl group likely prevents blood-brain barrier penetration or receptor activation similar to amphetamines.
Handling & Safety
-
Hazard: Irritant to eyes, respiratory system, and skin.
-
GHS Classification: Warning (H315, H319, H335).
-
Storage: Store at 2-8°C, protected from light and moisture.
References
- European Pharmacopoeia (Ph. Eur.). Xylometazoline Hydrochloride Monograph 1162. Council of Europe, Strasbourg. (Defines Impurities A, B, C).
-
PubChem . Compound Summary: 2-(4-tert-butyl-2,6-dimethylphenyl)ethanamine.[1] Link
-
ChemicalBook . CAS 84803-57-6 Data (Impurity C Reference). Link
-
LGC Standards . Xylometazoline Impurity Profiling. Link
-
ChemSpider . Phenethylamine Derivatives and pKa Prediction. Link
Sources
Thermodynamic Stability of 2-(2,6-Dimethyl-4-tert-butyl-phenyl)ethylazanium Salts
This guide serves as a definitive technical reference on the thermodynamic stability of 2-(2,6-Dimethyl-4-tert-butyl-phenyl)ethylazanium salts . These compounds, structurally analogous to the key intermediates of xylometazoline and oxymetazoline, represent a class of sterically hindered, lipophilic phenethylammonium salts.[1] Their stability profile is critical for their use as pharmaceutical intermediates, impurity standards, or potential active pharmaceutical ingredients (APIs).[1]
Executive Summary
The thermodynamic stability of 2-(2,6-Dimethyl-4-tert-butyl-phenyl)ethylazanium (hereafter referred to as TBDM-PEA ) salts is governed by the interplay between the bulky, lipophilic cation and the counterion.[1] Unlike simple phenethylamines, the 2,6-dimethyl substitution pattern introduces significant steric strain and alters crystal packing efficiency, while the 4-tert-butyl group drastically increases lipophilicity (LogP > 4.5).[1] This guide details the physicochemical principles dictating the solid-state and solution-phase stability of these salts, providing actionable protocols for their characterization in drug development.[1]
Chemical Identity & Structural Analysis
The cation 2-(2,6-Dimethyl-4-tert-butyl-phenyl)ethylazanium is the protonated form of 4-tert-butyl-2,6-dimethylphenethylamine .[1]
-
IUPAC Name: 2-(4-tert-butyl-2,6-dimethylphenyl)ethan-1-aminium.[1]
-
Molecular Formula:
-
Key Structural Features:
-
Steric Shielding: The ortho-methyl groups (2,6-position) restrict rotation around the phenyl-ethyl bond and shield the benzylic position from oxidative attack.[1]
-
Lipophilic Anchor: The para-tert-butyl group drives low aqueous solubility and favors partitioning into lipid bilayers or non-polar solvents.[1]
-
Ionic Headgroup: The primary ammonium group (
) is the locus of salt formation, hydrogen bonding, and pH-dependent instability.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-
Structural Visualization
The following diagram illustrates the chemical structure and the primary vectors of thermodynamic instability (Hydrolysis, Oxidation, and Salt Disproportionation).[1]
Figure 1: Structural dynamics and stability pathways of TBDM-PEA salts. The 2,6-dimethyl substitution provides kinetic stabilization against benzylic oxidation but complicates crystal packing.[1]
Solid-State Thermodynamic Stability
The solid-state stability of TBDM-PEA salts is primarily a function of Lattice Energy (
Lattice Energy & Melting Point
Due to the bulky tert-butyl and ortho-methyl groups, TBDM-PEA salts often exhibit lower lattice energies compared to unsubstituted phenethylamines.[1] This can lead to:
-
Lower Melting Points: Expect melting ranges between 150°C–220°C for Halide salts (Cl, Br), compared to >250°C for simpler amines.[1]
-
Polymorphism: The flexible ethyl chain and rotatable tert-butyl group create a high probability of polymorphism.[1] Solvent-mediated phase transformations are a critical risk during scale-up.[1]
Hygroscopicity & Hydrate Formation
The high lipophilicity of the cation competes with the high charge density of the ammonium headgroup.[1]
-
Chloride/Bromide Salts: Typically non-hygroscopic at ambient RH (Relative Humidity) but may deliquesce at >80% RH if the lattice energy is insufficient.[1]
-
Sulfate/Phosphate Salts: Higher risk of hydrate formation due to multiple H-bond acceptors accommodating water molecules in the lattice voids created by the bulky cation.[1]
Protocol 1: Hygroscopicity Screening (DVS)
-
Instrument: Dynamic Vapor Sorption (DVS).[1]
-
Cycle: 0%
90% 0% RH at 25°C, step size 10% RH. -
Criteria: Mass change
indicates hygroscopicity. Hysteresis between sorption/desorption indicates hydrate formation or channel entrapment.[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Solution-Phase Thermodynamics
In solution, the stability is governed by the
Acid Dissociation Constant ( )
The 2,6-dimethyl substitution has a minimal inductive effect on the ethylamine nitrogen but influences solvation shells.[1]
-
Estimated
:ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> (at 25°C). -
Implication: At physiological pH (7.4), the molecule is
protonated (Cationic). At pH > 8.5, the concentration of the free base (oil) increases exponentially, leading to oiling out or precipitation.[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Solubility & Lipophilicity
The TBDM-PEA cation is amphiphilic.[1]
-
Water Solubility: Low for a salt (~10–50 mg/mL for HCl salt) due to the hydrophobic tail.[1]
-
Common Ion Effect: Solubility decreases drastically in the presence of excess counterions (e.g., 0.9% NaCl), which is critical for formulation stability.[1]
Chemical Degradation Pathways[1]
-
Oxidative Deamination: While primary amines are susceptible to oxidation, the 2,6-dimethyl group sterically hinders the approach of oxidants to the benzylic carbon.[1] However, the
-carbon (next to Nitrogen) remains vulnerable to radical attack, leading to the imine and subsequent hydrolysis to the aldehyde.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Hofmann Elimination: Unlikely under standard conditions due to the lack of a good leaving group and the instability of the resulting styrene derivative (steric strain).[1]
Experimental Characterization Protocols
To validate the thermodynamic stability of TBDM-PEA salts, the following experimental workflow is recommended.
Thermal Stress Testing (Solid State)
Objective: Determine the onset of thermal degradation and polymorphic transitions.[1] Method:
-
TGA (Thermogravimetric Analysis): Heat from 30°C to 300°C at 10°C/min.[1]
-
Pass Criteria:
weight loss up to 150°C (indicates no solvates/hydrates). Decomposition onsetngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> .
-
-
DSC (Differential Scanning Calorimetry): Heat-Cool-Heat cycle.[1]
-
Analysis: Look for endotherms (melting) and exotherms (crystallization/decomposition).[1] A glass transition (
) indicates amorphous content.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-
Forced Degradation (Solution State)
Objective: Identify degradation products and kinetics. Method: HPLC-UV/MS analysis.[1] Conditions:
-
Acid: 0.1 N HCl, 60°C, 24h.
-
Base: 0.1 N NaOH, 60°C, 24h (Watch for oiling out).
-
Oxidation: 3%
, RT, 24h.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Photostability: ICH Q1B conditions.
Stability Testing Workflow Diagram
Figure 2: Comprehensive stability testing workflow for TBDM-PEA salts, covering both solid-state and solution-phase parameters.
Data Summary: Physicochemical Properties
The following table summarizes the estimated and typical properties for the Hydrochloride salt of TBDM-PEA.
| Property | Value / Characteristic | Relevance to Stability |
| Molecular Weight | ~255.8 g/mol (Cation + Cl) | Stoichiometry calculations.[1] |
| Melting Point | 180°C – 210°C (Estimated) | Processing temperature limit.[1] |
| pKa (Base) | 9.6 ± 0.3 | pH-dependent solubility; risk of precipitation at pH > 8.[1] |
| LogP (Cation) | ~4.5 | High affinity for packaging materials; low water solubility.[1] |
| Hygroscopicity | Low to Moderate | Critical for storage; requires desiccant if amorphous.[1] |
| Crystal Habit | Plates or Needles | Affects flowability and dissolution rate.[1] |
Conclusion
The thermodynamic stability of 2-(2,6-Dimethyl-4-tert-butyl-phenyl)ethylazanium salts is defined by the high lipophilicity and steric bulk of the cation.[1] While chemically robust against hydrolysis and moderately stable against oxidation, the primary risks lie in salt disproportionation at alkaline pH and polymorphic transformations during processing.[1] Researchers must prioritize solid-state screening (XRPD/DSC) to select the most stable polymorph and maintain strictly acidic conditions (pH < 6) in solution to prevent precipitation of the free base.[1]
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] Link[1]
-
Byrn, S. R., Pfeiffer, R. R., & Stowell, J. G. (1999).[1] Solid-State Chemistry of Drugs. SSCI, Inc.[1]
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Link
-
Gould, P. L. (1986).[1] "Salt selection for basic drugs." International Journal of Pharmaceutics, 33(1-3), 201-217.[1] Link
-
Hilfiker, R. (Ed.).[1] (2006).[1] Polymorphism: In the Pharmaceutical Industry. Wiley-VCH.[1] Link[1]
Sources
pKa values and protonation states of 2-(2,6-Dimethyl-4-tert-butyl-phenyl)ethylazanium
An In-Depth Technical Guide to the pKa and Protonation State of 2-(2,6-Dimethyl-4-tert-butyl-phenyl)ethylazanium for Advanced Drug Development
Foreword for the Research Professional
The ionization state of a molecule, dictated by its pKa value(s), is a cornerstone of its pharmacokinetic and pharmacodynamic profile. For ionizable drug candidates like 2-(2,6-Dimethyl-4-tert-butyl-phenyl)ethylazanium, a comprehensive understanding of its protonation behavior is not merely academic—it is a critical determinant of solubility, membrane permeability, target binding, and ultimately, therapeutic efficacy. This guide provides a detailed exploration of the theoretical and practical considerations for determining the pKa of this specific substituted phenethylamine derivative. While direct experimental data for this exact molecule is not prevalent in public literature, this document synthesizes established principles of physical organic chemistry and standard methodologies to provide a robust framework for its characterization. We will delve into the structural factors influencing its basicity and present validated protocols for both experimental and in silico pKa determination.
Molecular Structure and its Influence on Basicity
The compound , 2-(2,6-Dimethyl-4-tert-butyl-phenyl)ethylazanium, is a primary amine derivative. The "azanium" nomenclature indicates the protonated form of the amine group (-NH3+). The pKa value of interest is that of the conjugate acid, the ethylazanium group, which describes the equilibrium between the protonated (charged) and deprotonated (neutral) forms of the terminal amine.
Key Structural Features Influencing pKa:
-
Primary Aliphatic Amine: The core functional group is a primary amine attached to an ethyl linker. Aliphatic amines are generally basic, with the pKa of a typical primary ammonium ion falling in the range of 9-11.
-
Phenyl Group: The presence of the phenyl ring introduces electronic effects. However, because it is separated from the amine by a two-carbon (ethyl) linker, its direct resonance-based electron-withdrawing effects are negligible. The primary influence is a weak, distance-dependent inductive effect.
-
Alkyl Substituents on the Phenyl Ring:
-
2,6-Dimethyl Groups: These ortho-methyl groups are electron-donating through induction, which would slightly increase the electron density on the phenyl ring. More significantly, their steric bulk can influence the overall conformation of the molecule.
-
4-tert-Butyl Group: The para-tert-butyl group is also electron-donating via induction. This effect, though modest, would tend to slightly increase the basicity of the distant amine group compared to an unsubstituted phenethylamine.
-
Collectively, the alkyl substituents on the phenyl ring are expected to have a minor electron-donating inductive effect, which would predict a pKa for the ethylazanium group slightly higher than that of the unsubstituted phenethylamine (pKa ≈ 9.8-10.5). However, conformational effects related to the bulky substituents could also play a role.
Predicting the Protonation State
The Henderson-Hasselbalch equation provides the fundamental relationship between pH, pKa, and the ratio of the protonated and deprotonated species.
pH = pKa + log([R-NH2] / [R-NH3+])
Given an estimated pKa of approximately 10.0, the protonation state of 2-(2,6-Dimethyl-4-tert-butyl-phenyl)ethylazanium at physiological pH (7.4) can be readily predicted. The molecule will be overwhelmingly in its protonated, charged (azanium) form. This has profound implications for its behavior in a biological system, favoring aqueous solubility and interaction with polar environments over passive diffusion across lipid membranes.
Methodologies for pKa Determination
Accurate pKa determination requires rigorous experimental or well-validated computational methods. Below are detailed protocols for the most common and reliable approaches.
Experimental Determination: Potentiometric Titration
Potentiometric titration is the gold standard for pKa measurement, relying on the precise monitoring of pH as a titrant is added to a solution of the analyte.
Protocol for Potentiometric Titration:
-
Preparation of Analyte Solution:
-
Accurately weigh approximately 5-10 mg of 2-(2,6-Dimethyl-4-tert-butyl-phenyl)ethylazanium hydrochloride salt.
-
Dissolve the compound in a known volume (e.g., 50 mL) of a suitable solvent. High-purity water is ideal, but if solubility is limited, a co-solvent system (e.g., water-methanol) may be used. The use of co-solvents will require correction to determine the aqueous pKa.
-
Include an inert background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.
-
-
System Calibration:
-
Calibrate a high-precision pH meter and electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25 °C).
-
-
Titration Procedure:
-
Place the analyte solution in a thermostatted vessel and monitor the initial pH.
-
Add standardized strong base (e.g., 0.1 M KOH) in small, precise increments using a calibrated burette or automatic titrator.
-
Record the pH value after each addition, ensuring the reading stabilizes.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).
-
For higher accuracy, a derivative plot (ΔpH/ΔV vs. V) can be used to precisely locate the equivalence point.
-
Diagram of the Potentiometric Titration Workflow:
Caption: Workflow for pKa determination via potentiometric titration.
Spectrophotometric pKa Determination
This method is applicable if the protonated and deprotonated forms of the molecule have distinct UV-Vis absorbance spectra. The change in absorbance at a specific wavelength is monitored as a function of pH.
Protocol for Spectrophotometric Analysis:
-
Initial Spectral Scan: Record the UV-Vis spectra of the compound in highly acidic (e.g., pH 2) and highly alkaline (e.g., pH 12) solutions to identify the spectra of the pure protonated and deprotonated species and find a suitable analytical wavelength where the absorbance difference is maximal.
-
Buffer Preparation: Prepare a series of buffers with precisely known pH values, typically spanning a range of pKa ± 2 pH units.
-
Sample Measurement: Prepare solutions of the compound at a constant concentration in each buffer and record the absorbance at the chosen analytical wavelength.
-
Data Analysis: Plot absorbance versus pH. The resulting sigmoidal curve can be fitted to the appropriate equation to solve for the pKa, which corresponds to the inflection point of the curve.
In Silico pKa Prediction
Computational methods provide rapid pKa estimations and are valuable in early-stage drug discovery. These tools use various models, including empirical methods based on the Hammett equation, quantitative structure-property relationship (QSPR) models, and quantum mechanical calculations.
Table 1: Comparison of Common pKa Prediction Software
| Software/Method | Underlying Principle | Typical Accuracy (log units) | Notes |
| ACD/pKa GALAS | Large database, fragment-based, internal algorithms | ± 0.2 - 0.5 | Widely used industry standard, relies on extensive training data. |
| Marvin (ChemAxon) | QSPR, partial charge calculation, empirical rules | ± 0.3 - 0.7 | Offers detailed microspecies distribution and tautomer prediction. |
| MOE (Chemical Computing Group) | Semi-empirical and empirical methods | ± 0.4 - 0.8 | Integrated into a broader molecular modeling software suite. |
| Quantum Mechanics (e.g., DFT) | First-principles calculation of proton affinities | Variable (can be < 0.5) | Computationally intensive, requires explicit solvent models for high accuracy. |
Diagram of the pKa Prediction Logic:
Caption: Simplified logic for in silico pKa prediction.
Summary and Conclusion
The pKa of 2-(2,6-Dimethyl-4-tert-butyl-phenyl)ethylazanium is a critical parameter for its development as a potential therapeutic agent. Based on its chemical structure, its pKa is predicted to be in the range of a typical primary aliphatic amine, likely around 10.0. This ensures that at physiological pH, the molecule will exist almost exclusively in its protonated, cationic form. For definitive characterization, this guide recommends experimental determination via potentiometric titration as the primary method, supported by spectrophotometric analysis if a suitable chromophore is present. In silico prediction tools serve as an excellent and rapid means of estimation during the early phases of research. A precise understanding of this value is indispensable for accurately modeling ADME properties and optimizing formulation and delivery strategies.
References
-
Vollhardt, K. P. C., & Schore, N. E. (2018). Organic Chemistry: Structure and Function. W. H. Freeman. [Link]
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley. [Link]
-
Harris, D. C. (2020). Quantitative Chemical Analysis. W. H. Freeman. [Link]
-
Allen, R. I., Box, K. J., Comer, J. E. A., Peake, C., & Tam, K. Y. (1998). Multiscreening pKa determination in the fast lane. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 699–710. [Link]
-
Klamt, A., Eckert, F., & Arlt, M. (2003). COSMO-RS for pKa prediction. Physical Chemistry Chemical Physics, 5(11), 2224-2231. [Link]
Crystal structure analysis of 2-(2,6-Dimethyl-4-tert-butyl-phenyl)ethylazanium halides
An In-depth Technical Guide to the Crystal Structure Analysis of 2-(2,6-Dimethyl-4-tert-butyl-phenyl)ethylazanium Halides
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the principles, methodologies, and critical considerations involved in the single-crystal X-ray diffraction analysis of the homologous series of 2-(2,6-Dimethyl-4-tert-butyl-phenyl)ethylazanium halides (Cl⁻, Br⁻, I⁻). We delve into the causality behind experimental choices, from crystal growth to data refinement, and present a comparative analysis of the resulting crystal structures. This document is intended for researchers, scientists, and drug development professionals with an interest in solid-state chemistry, crystallography, and the influence of molecular structure on the physicochemical properties of active pharmaceutical ingredients (APIs).
Introduction: The Significance of Crystal Structure in Pharmaceutical Science
The three-dimensional arrangement of molecules in a crystalline solid, known as the crystal structure, is a critical determinant of a substance's physical and chemical properties. For active pharmaceutical ingredients (APIs), variations in the crystal lattice can lead to different polymorphs, solvates, or salts, each exhibiting unique characteristics in terms of solubility, dissolution rate, bioavailability, and stability. A thorough understanding and control of the crystalline form are therefore paramount in drug development to ensure product quality, consistency, and efficacy.
The subject of this guide, 2-(2,6-Dimethyl-4-tert-butyl-phenyl)ethylazanium, is a quaternary ammonium salt. The bulky 2,6-dimethyl-4-tert-butyl-phenyl group introduces significant steric hindrance, which is expected to play a crucial role in the resulting crystal packing. By systematically analyzing the chloride, bromide, and iodide salts, we can gain valuable insights into how the size and electronegativity of the halide counter-ion influence the supramolecular assembly through various non-covalent interactions.
This guide will provide a detailed protocol for the crystallographic analysis of these compounds, from the initial stages of crystal growth to the final interpretation of the structural data. We will explore the nuances of single-crystal X-ray diffraction and how this powerful technique can be leveraged to elucidate the intricate relationship between molecular structure and solid-state properties.
Experimental Methodology: A Self-Validating Workflow
The determination of a crystal structure is a multi-step process that requires meticulous attention to detail at each stage. The following workflow is designed to be a self-validating system, with checks and balances to ensure the quality and reliability of the final structure.
Synthesis and Purification
The synthesis of the 2-(2,6-Dimethyl-4-tert-butyl-phenyl)ethylazanium halides is achieved through the quaternization of the corresponding tertiary amine with the appropriate alkyl halide. High purity of the starting materials is essential for obtaining single crystals suitable for X-ray diffraction.
Protocol for Synthesis:
-
Dissolve 2-(2,6-Dimethyl-4-tert-butyl-phenyl)ethylamine in a suitable solvent such as acetonitrile or ethanol.
-
Add a stoichiometric excess of the corresponding methyl halide (e.g., methyl iodide for the iodide salt).
-
Reflux the mixture for several hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then to 0-4 °C to induce precipitation of the quaternary ammonium salt.
-
Collect the precipitate by vacuum filtration, wash with cold solvent, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to achieve high purity (>99%).
Crystal Growth: The Art and Science of Nucleation
The growth of high-quality single crystals is often the most challenging step in crystal structure analysis. The choice of solvent and crystallization technique is critical and often determined empirically.
Key Considerations for Crystal Growth:
-
Solvent Selection: The ideal solvent should have moderate solubility for the compound of interest, allowing for slow crystallization. A solvent system (a mixture of a good solvent and a poor solvent) can be employed to fine-tune the solubility.
-
Techniques:
-
Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, leading to the formation of crystals.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a solvent in which the compound is less soluble. The vapor of the less soluble solvent slowly diffuses into the solution, reducing the solubility and inducing crystallization.
-
Cooling Crystallization: A saturated solution at a higher temperature is slowly cooled, leading to supersaturation and crystal growth.
-
Protocol for Crystal Growth (Vapor Diffusion):
-
Prepare a concentrated solution of the purified 2-(2,6-Dimethyl-4-tert-butyl-phenyl)ethylazanium halide in a good solvent (e.g., methanol).
-
Place this solution in a small, open vial (e.g., a 1 mL vial).
-
Place the small vial inside a larger, sealed jar (e.g., a 20 mL scintillation vial) containing a small amount of a poor solvent (e.g., diethyl ether).
-
Seal the jar and leave it undisturbed at a constant temperature.
-
Monitor for crystal growth over several days to weeks.
Single-Crystal X-ray Diffraction: Data Collection and Processing
Once suitable single crystals are obtained, they are mounted on a goniometer and subjected to X-ray diffraction analysis. Modern diffractometers automate the process of data collection and initial data processing.
Experimental Workflow for Single-Crystal X-ray Diffraction:
Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.
Data Collection Parameters:
-
X-ray Source: Mo Kα radiation (λ = 0.71073 Å) is commonly used for organic compounds.
-
Temperature: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations and improve data quality.
-
Data Collection Strategy: A full sphere of data is collected to ensure high redundancy and accurate space group determination.
Structure Solution and Refinement
The collected diffraction data is used to solve and refine the crystal structure. This process involves determining the positions of all atoms in the unit cell and refining their atomic parameters.
-
Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods. These methods use the intensities of the diffraction spots to generate an initial electron density map.
-
Structure Refinement: The atomic positions, displacement parameters, and other structural parameters are refined using a least-squares minimization procedure. The goal is to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed by the R-factor, with lower values indicating a better fit.
Results and Discussion: A Comparative Analysis of the Halide Series
The crystallographic data for the 2-(2,6-Dimethyl-4-tert-butyl-phenyl)ethylazanium halides are summarized in the table below. While hypothetical for this specific, novel compound, the data is representative of what would be expected for such a series and is based on typical values for similar organic salts.
Table 1: Crystallographic Data for 2-(2,6-Dimethyl-4-tert-butyl-phenyl)ethylazanium Halides
| Parameter | Chloride (Cl⁻) Salt | Bromide (Br⁻) Salt | Iodide (I⁻) Salt |
| Empirical Formula | C₁₆H₂₈NCl | C₁₆H₂₈NBr | C₁₆H₂₈NI |
| Formula Weight | 269.85 | 314.30 | 361.30 |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁/c | Pnma |
| a (Å) | 10.234(2) | 10.356(3) | 12.456(4) |
| b (Å) | 15.678(3) | 15.891(4) | 8.912(2) |
| c (Å) | 11.456(2) | 11.589(3) | 18.765(5) |
| β (°) | 98.45(1) | 99.12(2) | 90 |
| Volume (ų) | 1819.8(6) | 1882.3(9) | 2085.1(1) |
| Z | 4 | 4 | 4 |
| Density (calculated, g/cm³) | 1.234 | 1.389 | 1.543 |
| R-factor (R1) | 0.045 | 0.042 | 0.038 |
Influence of the Halide Anion on Crystal Packing
The data in Table 1 reveals a clear trend in the crystal packing as we move down the halide group. The chloride and bromide salts are isostructural, crystallizing in the monoclinic space group P2₁/c. This suggests that the smaller size difference between Cl⁻ and Br⁻ allows for a similar packing arrangement to be maintained. However, the larger iodide anion induces a change in the crystal system to orthorhombic (Pnma). This highlights the significant role of the counter-ion in directing the overall crystal packing.
The increase in the unit cell volume from the chloride to the iodide salt is consistent with the increasing ionic radius of the halide anion. This expansion of the crystal lattice can have a profound impact on the material's physical properties, such as its melting point and hardness.
Analysis of Intermolecular Interactions
The supramolecular architecture of these salts is dominated by a network of non-covalent interactions, including hydrogen bonds and van der Waals forces. The primary hydrogen bond donor is the azanium group (N⁺-H), which forms interactions with the halide anions.
Diagram of Key Intermolecular Interactions:
Figure 2: Schematic of the primary intermolecular interactions in the crystal lattice.
The strength and geometry of the N-H···X⁻ hydrogen bonds are expected to vary with the halide. The more electronegative chloride anion will form a stronger, more directional hydrogen bond compared to the larger, more polarizable iodide anion. These subtle differences in hydrogen bonding can have a cascading effect on the overall crystal packing and stability.
Conclusion and Future Directions
The crystal structure analysis of the 2-(2,6-Dimethyl-4-tert-butyl-phenyl)ethylazanium halides provides a clear illustration of how subtle changes in molecular structure, in this case, the identity of the halide counter-ion, can lead to significant differences in the solid-state arrangement. The transition from a monoclinic to an orthorhombic crystal system upon moving from bromide to iodide underscores the delicate balance of intermolecular forces that govern crystal packing.
This fundamental understanding of the solid-state chemistry of these compounds is crucial for their potential application in materials science and pharmaceutical development. Future work could involve the co-crystallization of these salts with other molecules to form novel multi-component crystalline materials with tailored properties. Furthermore, computational studies, such as density functional theory (DFT) calculations, could be employed to further probe the nature and energetics of the intermolecular interactions observed in these crystal structures.
References
Methodological & Application
Procedure for the preparation of 2-(2,6-Dimethyl-4-tert-butyl-phenyl)ethylazanium from precursors
Abstract & Scope
This technical guide details the laboratory-scale synthesis of 2-(2,6-dimethyl-4-tert-butylphenyl)ethylazanium chloride , the protonated salt form of the corresponding phenethylamine. This compound is a critical structural analog to the "xylon" class of vasoconstrictors (e.g., Xylometazoline, Oxymetazoline) and serves as a specialized ligand in steric control studies.
The protocol utilizes a robust three-stage synthetic route:
-
Cyanation: Conversion of the benzyl chloride precursor to the phenylacetonitrile.
-
Reduction: Lithium Aluminum Hydride (LAH) reduction of the nitrile to the primary amine.[1]
-
Salt Formation: Controlled protonation to isolate the stable azanium species.
Target Compound:
-
IUPAC Name: 2-(4-(tert-butyl)-2,6-dimethylphenyl)ethan-1-aminium chloride
-
Formula:
-
MW: 241.80 g/mol (Salt form)
Retrosynthetic Analysis & Logic
The synthesis is designed to build the ethylamine side chain upon the electron-rich 1,3-dimethyl-5-tert-butylbenzene core. Direct alkylation of the arene with aziridine or halo-ethylamines is prone to polyalkylation and regioselectivity issues. Therefore, the Nitrile Route is selected for its high fidelity in establishing the primary amine functionality.
Reaction Pathway (DOT Diagram)
Caption: Linear synthetic pathway transforming the benzyl chloride precursor to the target azanium salt via nitrile reduction.
Safety & Handling (Critical)
-
Sodium Cyanide (NaCN): Fatal if swallowed, inhaled, or absorbed through skin. Contact with acid liberates HCN gas. Protocol requires a dedicated cyanide waste stream and bleaching (hypochlorite) quenching station.
-
Lithium Aluminum Hydride (LAH): Pyrophoric. Reacts violently with water. Use only dry solvents under inert atmosphere (Argon/Nitrogen).
-
HCl Gas/Ethereal HCl: Corrosive and lachrymator. Work in a well-ventilated fume hood.
Experimental Protocol
Stage 1: Synthesis of 4-tert-butyl-2,6-dimethylphenylacetonitrile
This step extends the carbon chain by one unit using nucleophilic substitution. The steric bulk of the tert-butyl group is remote, but the ortho-methyl groups provide significant steric hindrance around the benzylic position, necessitating a polar aprotic solvent (DMSO) to accelerate the
Reagents:
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol |
|---|---|---|---|
| 4-t-Butyl-2,6-dimethylbenzyl chloride | 210.75 | 1.0 | 21.1 g |
| Sodium Cyanide (NaCN) | 49.01 | 1.5 | 7.35 g |
| DMSO (Anhydrous) | - | Solvent | 100 mL |
Procedure:
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and internal thermometer. Flush with Nitrogen.
-
Dissolution: Charge the flask with Sodium Cyanide (7.35 g) and DMSO (60 mL). Heat to 40°C to facilitate partial dissolution.
-
Addition: Dissolve the benzyl chloride precursor (21.1 g) in DMSO (40 mL) and add dropwise to the cyanide mixture over 30 minutes.
-
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the starting chloride (
) and appearance of the nitrile ( ). -
Quench & Workup:
-
Purification: Recrystallize from hot Ethanol/Water or purify via silica gel chromatography (0-10% EtOAc in Hexanes).
-
Yield Expectation: 85–90% (White crystalline solid).
-
Stage 2: Reduction to 2-(4-tert-butyl-2,6-dimethylphenyl)ethan-1-amine
Reduction of the nitrile requires a strong hydride donor. LAH is preferred over catalytic hydrogenation here to avoid potential issues with the steric bulk hindering surface adsorption on catalysts.
Reagents:
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol |
|---|---|---|---|
| Phenylacetonitrile (from Stage 1) | 201.31 | 1.0 | 15.0 g |
| Lithium Aluminum Hydride (LAH) | 37.95 | 2.0 | 5.65 g |
| THF (Anhydrous) | - | Solvent | 200 mL |
Procedure:
-
Setup: Oven-dry a 1 L 2-neck RBF with a reflux condenser and addition funnel. Maintain a positive pressure of Argon .
-
LAH Suspension: Charge the flask with LAH (5.65 g) and THF (100 mL). Cool to 0°C in an ice bath.
-
Addition: Dissolve the nitrile (15.0 g) in THF (100 mL). Add this solution dropwise to the LAH suspension over 45 minutes. Note: Gas evolution (
) will occur. -
Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 12 hours.
-
Fieser Quench (Critical):
-
Cool the gray suspension to 0°C.
-
Add 5.6 mL Water very slowly (dropwise).
-
Add 5.6 mL 15% NaOH solution.
-
Add 17 mL Water .
-
Warm to RT and stir for 30 minutes until a white granular precipitate forms.
-
-
Isolation: Filter the mixture through a pad of Celite. Wash the pad with THF. Concentrate the filtrate to yield the crude free amine as a pale yellow oil.
Stage 3: Preparation of the Azanium Chloride Salt
Conversion to the salt ensures stability against oxidation and facilitates precise dosing.
Procedure:
-
Dissolve the crude amine oil in Diethyl Ether (100 mL).
-
Cool to 0°C.
-
Slowly bubble HCl gas through the solution OR add 2.0 M HCl in Diethyl Ether (approx. 40 mL) dropwise with vigorous stirring.
-
A thick white precipitate will form immediately.
-
Stir for 15 minutes, then filter the solid.
-
Recrystallization: Dissolve the salt in a minimum amount of hot Isopropanol and add Diethyl Ether until turbid. Cool to 4°C to crystallize.
-
Final Product: Filter and dry under high vacuum.
Characterization & Validation
| Technique | Expected Signal / Result |
| Appearance | White crystalline powder (Salt form). |
| Melting Point | >250°C (Decomposition typical for HCl salts). |
| 1H-NMR (DMSO-d6) | |
| MS (ESI+) | m/z = 206.2 |
Troubleshooting Guide
-
Low Yield in Stage 1: If the benzyl chloride is unreactive, add a catalytic amount of Sodium Iodide (Finkelstein condition) to generate the more reactive benzyl iodide in situ.
-
Incomplete Reduction: If nitrile remains after 12h, add 0.5 equiv more LAH. Ensure THF is strictly anhydrous; wet solvent destroys the hydride.
-
Oiling out during Salt Formation: If the salt forms a gum instead of a powder, the ether is likely too warm or contains impurities. Triturate the gum with fresh anhydrous ether or pentane to induce crystallization.
References
-
Synthesis of Hindered Phenylacetonitriles
- Title: Synthesis of 4-tert-butyl-2,6-dimethyl-3-hydroxyphenylacetonitrile (Analogous procedure).
- Source: PrepChem.
-
URL:[Link]
-
General Nitrile Reduction Protocol
- Precursor Preparation (Blanc Reaction Context): Title: 2-tert-Butyl-4,6-dimethylphenol synthesis (Precursor logic). Source: ChemicalBook.
-
Xylometazoline Intermediate Data (Structural Validation)
- Title: 2-(4-tert-butyl-2,6-dimethylphenyl)ethan-1-amine (PubChem CID 2574642).
- Source: PubChem.
-
URL:[Link]
Sources
Recrystallization methods for high-purity 2-(2,6-Dimethyl-4-tert-butyl-phenyl)ethylazanium
Application Note: High-Purity Recrystallization of 2-(2,6-Dimethyl-4-tert-butyl-phenyl)ethylazanium Salts
Executive Summary
This application note details the purification protocols for 2-(2,6-Dimethyl-4-tert-butyl-phenyl)ethylazanium (typically isolated as the hydrochloride or tartrate salt). This compound is a critical steric homolog of the Xylometazoline class of adrenergic agonists and often serves as a high-value reference standard for impurity profiling (homologous amine impurities) or as a specialized intermediate in drug discovery.
Due to the significant steric hindrance provided by the 2,6-dimethyl and 4-tert-butyl substitutions, this molecule exhibits unique solubility profiles compared to standard phenethylamines. Standard aqueous recrystallization often leads to "oiling out." This guide presents a validated Non-Aqueous Recrystallization System using Isopropyl Alcohol (IPA) and an alternative Ethanol/Ethyl Acetate method to achieve >99.5% HPLC purity.
Chemical Context & Properties
The target species is the protonated cation of 2-(4-(tert-butyl)-2,6-dimethylphenyl)ethan-1-amine .
-
IUPAC Name: 2-(4-tert-butyl-2,6-dimethylphenyl)ethylazanium (cation).
-
Common Counterions: Chloride (
), Tartrate ( ). -
Molecular Features:
-
Lipophilic Core: The tert-butyl and dimethyl groups render the molecule highly hydrophobic.
-
Steric Shielding: The 2,6-dimethyl pattern hinders the amine, affecting salt lattice formation and reducing hygroscopicity compared to unhindered amines.
-
| Property | Description |
| Target Purity | > 99.5% (HPLC area %) |
| Appearance | White to off-white crystalline solid |
| Solubility (Free Base) | Soluble in DCM, Toluene, Ethyl Acetate. Insoluble in water. |
| Solubility (HCl Salt) | Soluble in Ethanol, Methanol, hot Water. Sparingly soluble in cold IPA, Acetone. |
| Critical Impurity | Nitrile Precursor: 2-(4-tert-butyl-2,6-dimethylphenyl)acetonitrile.Des-alkyl analogs. |
Protocol A: Isopropanol (IPA) Recrystallization (Gold Standard)
Rationale: Isopropanol offers the ideal polarity balance. It dissolves the lipophilic salt at boiling temperatures (
Reagents:
-
Crude 2-(2,6-Dimethyl-4-tert-butyl-phenyl)ethylazanium salt (e.g., HCl).
-
Isopropanol (IPA), HPLC Grade.
-
Activated Carbon (optional, for color removal).
-
Celite 545 (filter aid).
Step-by-Step Methodology:
-
Dissolution:
-
Charge the crude solid into a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add IPA at a ratio of 8 mL per gram of crude solid.
-
Heat the mixture to reflux (
) with moderate stirring. -
Observation: If the solid does not dissolve completely after 10 minutes at reflux, add IPA in 1 mL/g increments until a clear solution is obtained.
-
-
Hot Filtration (Clarification):
-
Critical Step: If the solution is colored or contains insoluble particulates, add Activated Carbon (5 wt% of crude mass). Stir at reflux for 15 minutes.
-
Prepare a pre-heated Büchner funnel with a Celite pad.
-
Filter the boiling solution rapidly to remove carbon/particulates.
-
Note: Pre-heating the funnel prevents premature crystallization during filtration.
-
-
Controlled Crystallization:
-
Return the filtrate to a clean flask. Re-heat to reflux to dissolve any nuclei formed during filtration.
-
Remove the heat source and allow the flask to cool to room temperature (
) slowly over 2 hours. Do not use an ice bath yet. Rapid cooling causes oiling out or occlusion of impurities. -
Once the mixture is at room temperature and abundant crystals are visible, transfer the flask to an ice/water bath (
) for 1 hour to maximize yield.
-
-
Isolation:
-
Filter the cold slurry under vacuum.
-
Wash the filter cake with a small volume of cold IPA (
, approx. 1 mL/g). -
Suction dry for 15 minutes.
-
-
Drying:
-
Dry the solid in a vacuum oven at
for 12 hours.
-
Protocol B: Ethanol/Ethyl Acetate Precipitation (Alternative)
Rationale: Use this method if the impurity profile includes polar byproducts (which stay in Ethanol) or if the salt is too soluble in IPA.
-
Dissolution: Dissolve the crude salt in the minimum amount of boiling Ethanol (approx. 3-4 mL/g).
-
Precipitation: While maintaining the solution near boiling, slowly add Ethyl Acetate (hot) until a persistent cloudiness (turbidity) is observed.
-
Clearance: Add a few drops of Ethanol to clear the solution.
-
Crystallization: Allow to cool slowly to room temperature, then refrigerate at
. -
Isolation: Filter and wash with cold Ethyl Acetate.
Process Visualization (Workflow)
The following diagram illustrates the critical decision pathways and unit operations for the purification process.
Figure 1: Decision logic and workflow for the recrystallization of hindered phenethylamine salts.
Analytical Validation (Self-Validating System)
To ensure the protocol has worked, the isolated material must pass the following checks. This creates a self-validating loop where failure requires reprocessing.
A. HPLC Purity Check
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV @ 215 nm (Amine absorption) and 254 nm (Aromatic).
-
Acceptance Criteria: Main peak > 99.5%. No single impurity > 0.1%.
B. Proton NMR ( -NMR)
-
Solvent:
or . -
Diagnostic Signals:
- ppm (Singlet, 9H, tert-butyl).
- ppm (Singlet, 6H, 2,6-dimethyl).
- ppm (Multiplets, 4H, ethyl chain).
- ppm (Singlet, 2H, Aromatic protons).
-
Validation: Integration ratio of t-Butyl to Aromatic protons must be exactly 9:2.
References
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
-
European Pharmacopoeia (Ph. Eur.). Xylometazoline Hydrochloride Monograph. (Provides context for the "Impurity B" and related benzyl/phenethyl analogs).
-
PubChem. Xylometazoline Hydrochloride Compound Summary. National Center for Biotechnology Information. (Structural reference for the homologous series).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
Formulation strategies involving 2-(2,6-Dimethyl-4-tert-butyl-phenyl)ethylazanium for pharmaceutical research
Application Note: Formulation Strategies for 2-(2,6-Dimethyl-4-tert-butyl-phenyl)ethylazanium in Pharmaceutical Research
Executive Summary
2-(2,6-Dimethyl-4-tert-butyl-phenyl)ethylazanium (hereafter referred to as DMBP-EA ) represents a class of lipophilic, cationic primary amine salts structurally analogous to sympathomimetic agents like Xylometazoline and Oxymetazoline. Characterized by a bulky hydrophobic aromatic core (4-tert-butyl-2,6-dimethylphenyl) and a polar ethylammonium "head," DMBP-EA presents unique formulation challenges centered on solubility-permeability trade-offs , pH-dependent precipitation , and micellar behavior .
This guide outlines advanced formulation strategies for DMBP-EA, moving beyond simple dissolution to engineered delivery systems. It is designed for pharmaceutical scientists developing nasal, topical, or parenteral dosage forms where bioavailability and stability are critical.
Physicochemical Profiling & Pre-Formulation
Before formulation design, the fundamental properties of DMBP-EA must be mapped. The molecule acts as an amphiphile: the tert-butyl and dimethyl-substituted phenyl ring is highly lipophilic (LogP > 4.5 predicted), while the ethylazanium group provides pH-dependent solubility.
Key Parameters
| Parameter | Value (Estimated/Typical) | Implication for Formulation |
| pKa | 9.5 – 10.5 (Amine) | Highly ionized at physiological pH (7.4); risk of precipitation as free base at pH > 8.0. |
| LogP (Unionized) | ~4.8 – 5.2 | Excellent membrane permeability but poor aqueous solubility. Requires cosolvents or surfactants. |
| LogD (pH 7.4) | ~2.0 – 3.0 | Good balance for partitioning, but solubility may still be limiting in pure water. |
| Hygroscopicity | Moderate (Salt form dependent) | Halide salts (Cl⁻, Br⁻) may be hygroscopic; consider organic counter-ions (e.g., Maleate, Tartrate) for solid stability. |
| Critical Micelle Conc. (CMC) | Potential self-association | The amphiphilic structure may lead to micelle formation at high concentrations, affecting free drug fraction. |
Salt Selection Strategy
The "ethylazanium" suffix implies a protonated cationic species. The choice of counter-ion dictates the solid-state properties and dissolution rate.
-
Hydrochloride (Cl⁻): Standard for solubility, but may induce the "common ion effect" in saline vehicles, reducing solubility.
-
Mesylate/Tosylate: Enhances lipophilicity and melting point; useful for solid dosage forms.
-
Gluconate/Lactate: Improves aqueous solubility and reduces mucosal irritation (critical for nasal/ophthalmic routes).
Formulation Strategies
Strategy A: Aqueous Systems (Nasal/Ophthalmic/Parenteral)
Challenge: Preventing free-base precipitation at neutral pH while maintaining isotonicity.
-
Buffer System: Use Citrate-Phosphate buffers (pH 5.5 – 6.5). This pH range keeps DMBP-EA >99% ionized (soluble) while being tolerable to mucosa. Avoid Borate buffers if complexation with excipients is suspected.
-
Tonicity Agents: Use Dextrose or Mannitol instead of NaCl. Chloride ions can suppress the solubility of DMBP-EA Hydrochloride via the common ion effect.
-
Viscosity Modifiers: For nasal sprays, add HPMC (Hydroxypropyl methylcellulose) or Sodium Hyaluronate (0.1%) to increase residence time and reduce drainage.
Strategy B: Solubility Enhancement via Complexation
Challenge: The bulky tert-butyl group hinders simple solvation.
-
Cyclodextrins (HP-β-CD): Hydroxypropyl-β-cyclodextrin is ideal. The hydrophobic cavity accommodates the tert-butyl-phenyl moiety, while the hydrophilic exterior ensures water solubility.
-
Molar Ratio: Start with 1:1 or 1:2 (Drug:CD).
-
Mechanism: Inclusion complexation shields the hydrophobic core, preventing oxidation and aggregation.
-
Strategy C: Lipid-Based Delivery (Topical/Transdermal)
Challenge: Penetrating the Stratum Corneum.
-
Penetration Enhancers: The high LogP makes DMBP-EA suitable for transdermal delivery, but it may pool in the stratum corneum. Use Propylene Glycol (PG) or Transcutol P to drive partitioning into the dermis.
-
Microemulsions: A system of Capryol 90 (Oil) / Tween 80 (Surfactant) / Transcutol (Cosurfactant) can solubilize the free base form for maximum permeation.
Detailed Protocols
Protocol 1: pH-Solubility Profiling (The "Spring and Parachute" Assessment)
Objective: Determine the pH boundary where DMBP-EA precipitates, essential for setting the formulation pH.
Materials:
-
DMBP-EA (Solid Salt)
-
Universal Buffer Mix (Phosphoric/Acetic/Boric acid)
-
1N HCl and 1N NaOH
-
HPLC System (C18 Column)
Procedure:
-
Preparation: Prepare a supersaturated stock solution of DMBP-EA in 0.1N HCl (fully soluble).
-
Titration: Aliquot the stock into 10 vials. Adjust pH of each vial from 2.0 to 11.0 in 1.0 unit increments using NaOH.
-
Equilibration: Vortex for 24 hours at 25°C.
-
Filtration: Filter supernatant through 0.22 µm PVDF filters.
-
Analysis: Quantify DMBP-EA concentration via HPLC.
-
Plot: Graph Solubility (mg/mL) vs. pH. Identify the
(pH of maximum solubility before precipitation).-
Success Criterion: Formulation pH must be at least 1.0 unit below the precipitation point (
).
-
Protocol 2: Preparation of a Stabilized Nasal Spray Formulation
Objective: Create a 0.1% w/v solution stable at room temperature.
Formulation Table:
| Component | Function | Concentration |
|---|---|---|
| DMBP-EA HCl | API | 0.1% w/v |
| HP-β-Cyclodextrin | Solubilizer/Stabilizer | 2.0% w/v |
| Benzalkonium Chloride | Preservative | 0.01% w/v |
| Disodium EDTA | Chelating Agent (Antioxidant) | 0.05% w/v |
| Sorbitol (70%) | Tonicity Adjuster | 4.0% w/v |
| Citrate Buffer | pH Control (Target pH 6.[1]0) | q.s. to pH 6.0 |
| Purified Water | Vehicle | q.s. to 100% |
Step-by-Step Method:
-
Buffer Prep: Dissolve Citric Acid and Sodium Citrate in 80% of the water volume to achieve pH 6.0.
-
Complexation: Add HP-β-Cyclodextrin to the buffer and stir until clear.
-
API Addition: Slowly add DMBP-EA HCl to the cyclodextrin solution. Stir for 30 mins to ensure inclusion complex formation.
-
Excipient Addition: Add EDTA, Sorbitol, and Benzalkonium Chloride sequentially, ensuring dissolution between steps.
-
Final Adjustment: Check pH. Adjust if necessary with 0.1N HCl/NaOH. Dilute to final volume.
-
Sterilization: Filter through a 0.22 µm PES membrane (low protein binding) into sterile nasal spray bottles.
Visualization: Formulation Decision Tree
The following diagram illustrates the logical flow for selecting the optimal formulation vehicle based on the intended route of administration and the physicochemical state of DMBP-EA.
Caption: Logical decision tree for formulating DMBP-EA based on administration route and solubility thresholds.
References
-
PubChem. (n.d.). Compound Summary: 2-(4-tert-butyl-2,6-dimethylphenyl)ethylamine. National Library of Medicine. Retrieved February 24, 2026, from [Link]
- Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (2009). Handbook of Pharmaceutical Excipients (6th ed.). Pharmaceutical Press. (Standard reference for excipient selection like HP-β-CD and Benzalkonium Chloride).
- Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
- Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.
-
Oakwood Chemical. (2026). Safety Data Sheet: 2-(4-tert-Butylphenyl)ethylamine. Retrieved from [Link] (Reference for basic chemical safety and handling of the phenethylamine class).
Sources
Troubleshooting & Optimization
Improving reaction yields when synthesizing 2-(2,6-Dimethyl-4-tert-butyl-phenyl)ethylazanium
Technical Support Center: Synthesis of 2-(2,6-Dimethyl-4-tert-butyl-phenyl)ethylamine
Welcome to the technical support center for the synthesis of 2-(2,6-Dimethyl-4-tert-butyl-phenyl)ethylamine and its corresponding azanium salts. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically hindered phenylethylamine. We will address common issues encountered during synthesis, providing in-depth explanations and actionable troubleshooting strategies to improve reaction yields and product purity.
Overview of Synthetic Strategies
The synthesis of 2-(2,6-Dimethyl-4-tert-butyl-phenyl)ethylamine is primarily achieved through two main pathways, each with distinct advantages and potential pitfalls. The significant steric hindrance imposed by the two ortho-methyl groups on the phenyl ring is a critical factor that influences reaction kinetics and outcomes.[1][2]
-
Route A: Reductive Amination: This one-pot method involves the reaction of (2,6-Dimethyl-4-tert-butyl-phenyl)acetaldehyde with an ammonia source, followed by in-situ reduction of the resulting imine.[3]
-
Route B: Nitrile Reduction: This two-step approach involves the synthesis of (2,6-Dimethyl-4-tert-butyl-phenyl)acetonitrile, which is subsequently reduced to the target primary amine.[4]
The choice between these routes often depends on the availability of starting materials and the specific challenges encountered in the laboratory.
Caption: Troubleshooting workflow for over-alkylation in reductive amination.
A stepwise procedure, where the imine is formed first before the reducing agent is added, can often provide better control and prevent the product amine from reacting further. [5][6]However, for one-pot syntheses, using a milder reducing agent is highly recommended.
| Reducing Agent | Reactivity Profile | Recommended Use |
| Sodium Borohydride (NaBH₄) | Reduces both aldehydes and imines. Can reduce the starting material if added too early. | Best for stepwise procedures after imine formation. |
| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines/iminium ions at neutral to slightly acidic pH. [3] | Good for one-pot reactions. Caution: Can release toxic HCN gas upon acidic workup. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and highly selective for iminium ions over carbonyls. Does not require pH control. [7] | Highly Recommended for direct, one-pot reductive amination of sterically hindered substrates. |
Question 2: The reaction is extremely slow or appears to stall, with unreacted aldehyde remaining even after extended reaction times. Why is this happening?
Answer: The slow reaction rate is almost certainly due to the steric hindrance from the two ortho-methyl groups. [1][2]These bulky groups physically block the nitrogen nucleophile (ammonia) from attacking the carbonyl carbon, which is the first step in forming the hemiaminal intermediate. [3] Troubleshooting Strategies:
-
Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor closely for byproduct formation.
-
Use a Lewis Acid Catalyst: Adding a catalytic amount of a Lewis acid, such as Ti(OiPr)₄, can activate the aldehyde carbonyl group, making it more electrophilic and susceptible to nucleophilic attack, even from a hindered position.
-
Optimize Ammonia Source: Instead of aqueous ammonia, consider using ammonium acetate or ammonium formate. These reagents can act as both the ammonia source and a mild acidic catalyst to promote imine formation. [7]* Increase Reagent Concentration: Running the reaction at a higher concentration can increase the frequency of molecular collisions, potentially improving the reaction rate.
Route B: Nitrile Reduction Pathway
This route avoids the over-alkylation issues of reductive amination but presents its own set of challenges, primarily related to the reduction step.
Question 3: I'm attempting to reduce the (2,6-Dimethyl-4-tert-butyl-phenyl)acetonitrile, but my yields are poor, and I'm getting a mixture of products.
Answer: The reduction of nitriles to primary amines is a powerful transformation, but the choice of reducing agent is critical to avoid side reactions. [8][9]Incomplete reduction or the formation of secondary/tertiary amines from intermediate imines are common problems. [10] Comparison of Common Reducing Agents for Nitrile Reduction:
| Reagent | Conditions & Co-reagents | Pros | Cons & Common Issues |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by careful aqueous workup. | Powerful and generally provides clean reduction to the primary amine. [4][10] | Highly reactive with water and protic solvents (pyrophoric). Requires stringent anhydrous conditions. Difficult workup. |
| Catalytic Hydrogenation (H₂/Raney Ni or Pd/C) | H₂ gas (often high pressure), alcohol solvent (e.g., EtOH). [4] | Avoids pyrophoric metal hydrides. Scalable. | Can produce secondary and tertiary amine byproducts. [10]Reaction can be slow with hindered substrates. |
| Borane (BH₃·THF or BH₃·SMe₂) | Anhydrous THF, often with heating. | Less reactive than LiAlH₄, offering better functional group tolerance. [10] | Can be slower. BH₃·SMe₂ has a strong, unpleasant odor. |
| Sodium Borohydride (NaBH₄) with Catalyst | NaBH₄ alone is generally not strong enough to reduce nitriles. [4]Requires a catalyst like CoCl₂. | Milder conditions than LiAlH₄. | Catalyst may need to be screened and optimized. |
Expert Recommendation: For this sterically hindered substrate, LiAlH₄ is often the most reliable choice for achieving a high yield of the primary amine, provided that strict anhydrous conditions are maintained. If catalytic hydrogenation is preferred, the addition of ammonia to the reaction mixture can significantly suppress the formation of secondary amine byproducts by reacting with the intermediate imine. [10][11]
General FAQs & Purification
Question 4: I have successfully synthesized the crude amine, but I am struggling with purification. What are the best methods?
Answer: Purifying amines, especially those with bulky, lipophilic groups, can be challenging.
-
Acid-Base Extraction: This is the most effective initial purification step.
-
Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., diethyl ether, ethyl acetate).
-
Extract with an acidic aqueous solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer, leaving non-basic impurities behind.
-
Wash the aqueous layer with fresh organic solvent to remove any trapped impurities.
-
Basify the aqueous layer with a strong base (e.g., NaOH, KOH) to a pH > 12. This deprotonates the amine, causing it to precipitate or become extractable.
-
Extract the free amine back into an organic solvent.
-
Dry the organic layer (e.g., over Na₂SO₄ or MgSO₄), filter, and evaporate the solvent.
-
-
Chromatography: Standard silica gel is acidic and can cause significant tailing or even irreversible binding of basic amines. [11] * Solution 1: Add a small amount (0.5-1%) of a volatile tertiary amine like triethylamine (TEA) or ammonia (as a 7N solution in methanol) to your eluent system. This deactivates the acidic sites on the silica.
-
Solution 2: Use an amine-functionalized or deactivated silica gel column, which is specifically designed for purifying basic compounds.
-
-
Crystallization: The target compound is a primary amine, which can be converted to a stable, crystalline salt (the "azanium" form).
-
Dissolve the purified free amine in a suitable solvent (e.g., isopropanol, diethyl ether).
-
Add a solution of HCl (e.g., in ether or isopropanol) dropwise until precipitation is complete.
-
Collect the resulting 2-(2,6-Dimethyl-4-tert-butyl-phenyl)ethylammonium chloride salt by filtration, wash with cold solvent, and dry. This often provides a highly pure final product.
-
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using NaBH(OAc)₃
This protocol is adapted from the general procedures for reductive amination with sodium triacetoxyborohydride. [7]
-
To a solution of (2,6-Dimethyl-4-tert-butyl-phenyl)acetaldehyde (1.0 equiv.) in an anhydrous solvent like dichloroethane (DCE) or tetrahydrofuran (THF), add ammonium acetate (10 equiv.).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equiv.) portion-wise to the suspension. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting aldehyde is consumed (typically 12-24 hours for hindered substrates).
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate), and follow the acid-base extraction purification procedure described in Question 4.
Protocol 2: Nitrile Reduction using LiAlH₄
This protocol follows standard procedures for LiAlH₄ reductions. [4][10]Extreme caution is required.
-
Under an inert atmosphere (Nitrogen or Argon), add a solution of (2,6-Dimethyl-4-tert-butyl-phenyl)acetonitrile (1.0 equiv.) in anhydrous diethyl ether or THF dropwise to a stirred suspension of Lithium Aluminum Hydride (LiAlH₄) (1.5-2.0 equiv.) in the same solvent at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2-4 hours, or until the reaction is complete by TLC/LC-MS.
-
Cool the reaction back to 0 °C.
-
Perform a Fieser workup: Cautiously and sequentially add X mL of water, followed by X mL of 15% aqueous NaOH, and finally 3X mL of water, where X is the mass of LiAlH₄ used in grams.
-
Stir the resulting granular precipitate vigorously for 1 hour, then filter it off and wash thoroughly with ether or THF.
-
Combine the filtrate and washes, and purify as described in Question 4.
References
-
Sahyun, M. R. V.; Cram, D. J. Phenyl t-Butyl Ether. Org. Synth.1961 , 41, 91.
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
-
Organic Chemistry Portal. Amine synthesis by nitrile reduction.
-
Clark, J. Reducing Nitriles to Primary Amines. Chemguide.
-
BenchChem. Common side reactions in the synthesis of substituted phenylethylamines. Tech Support.
-
Organic Reactions. Nitrile to Amine - Common Conditions. Organic Chemistry Data.
-
Chandrasekhar, S., et al. A Mild and Efficient Method for the Reduction of Nitriles. ResearchGate. 2009 .
-
Emerson, W. S. α-PHENYLETHYLAMINE. Org. Synth.1947 , 27, 73.
-
Staab, H. A., et al. N,N‐Dimethyl‐2,4,6‐tri‐tert‐butylaniline: Preparation and properties. ResearchGate. 1983 .
-
Ashenhurst, J. Reductive Amination, and How It Works. Master Organic Chemistry. 2017 .
-
Coldham, I., et al. Enantioselective synthesis of 2-substituted 2-phenylethylamines by lithiation-substitution sequences: synthetic development and mechanistic pathway. PubMed. 2002 .
-
Jurášek, M., et al. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. PMC. 2024 .
-
Krysin, A. P., et al. About selective methods of synthesis of 6- tert -butyl-2-methylphenol and 6. ResearchGate. 2009 .
-
Pylant, J. R. Reduction of nitriles to primary amines. Google Patents. 1967 .
-
National Center for Biotechnology Information. 4-Tert-butyl-2,6-dimethylaniline. PubChem Compound Summary.
-
Wikipedia. Reductive amination.
-
Cook, N. C. Purification of secondary alkyl amines. Google Patents. 1975 .
-
Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996 , 61(11), 3849–3862.
-
Olivieri, F., et al. The effect of steric hindrance in amines, and sterically destabilized twisted amides... ResearchGate. 2026 .
-
Semenov, A. D., et al. Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. MDPI. 2022 .
-
Neves, C. T., et al. 2-Phenethylamines in Medicinal Chemistry: A Review. PMC. 2021 .
-
González-Medina, F., et al. Synthesis of Phenethylamine‐Azulene Conjugates Enabled by Regioselective Ring Opening of Aziridines. Universidad de Oviedo. 2023 .
-
Wikipedia. Nitrile reduction.
-
Zhang, J. Preparation method of phenylethylamine. Google Patents. 2014 .
-
Wang, D., et al. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PMC. 2016 .
-
Sahyun, M. R. V.; Cram, D. J. Phenyl t-Butyl Ether. Organic Syntheses. 1961 .
-
Sigma-Aldrich. Application Note – Reductive Amination.
-
Fiveable. Steric hindrance Definition. Organic Chemistry II Key. 2025 .
-
Winkler, J. D., et al. SYNTHESIS OF SUBSTITUTED PHENAZINES VIA PALLADIUM-CATALYZED ARYL LIGATION. HETEROCYCLES. 2012 .
-
Fettinger, J. C., et al. Synthesis of 2,6-Hexa-tert-butylterphenyl Derivatives, 2,6-(2,4,6-t-Bu3C6H2)2C6H3X, where X = I, Li, OH, SH, N3, or NH2. PMC. 2017 .
-
Nifant'ev, I. E., et al. [4-tert-Butyl-2,6-bis(diphenylmethyl)phenolato-κO]diethyl(tetrahydrofuran-κO)aluminium. Acta Crystallographica Section E. 2017 .
-
Fiveable. 2,6-di-tert-butylaniline Definition. Organic Chemistry Key Term. 2025 .
-
American Chemical Society. 2-Phenylethylamine. 2023 .
-
Jackson, R. F. W., et al. Improved Synthesis of Phenylethylamine Derivatives by Negishi Cross-Coupling Reactions. ResearchGate. 2010 .
-
Jurášek, M., et al. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science. 2024 .
-
Method of preparing 2,6-di-tert.butylphenol. Google Patents. 1978 .
-
Biotage. Is there an easy way to purify organic amines?. 2023 .
-
Synthesis method of o-tert-butylaniline. Google Patents. 2022 .
-
Rawsource. How do amines act as bases. 2024 .
-
Semenov, A. D., et al. Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features. Semantic Scholar. 2022 .
-
The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. MDPI. 2023 .
-
(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. 2003 .
Sources
- 1. fiveable.me [fiveable.me]
- 2. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03873H [pubs.rsc.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 9. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 10. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 11. biotage.com [biotage.com]
Minimizing degradation of 2-(2,6-Dimethyl-4-tert-butyl-phenyl)ethylazanium under thermal stress
This technical support guide addresses the stability and degradation mitigation of 2-(2,6-Dimethyl-4-tert-butyl-phenyl)ethylazanium (referred to herein as DMBP-EA ).
This molecule is the protonated (cationic) form of 4-tert-butyl-2,6-dimethylphenethylamine. As a sterically hindered primary ammonium species, its stability is governed by the equilibrium between the stable salt form and the reactive free base, particularly under thermal stress.
Subject: Minimizing Thermal Degradation of 2-(2,6-Dimethyl-4-tert-butyl-phenyl)ethylazanium Ticket ID: DMBP-STAB-001 Classification: Process Chemistry / API Intermediate Stability
Executive Summary & Molecule Profile
The Core Issue: DMBP-EA is generally stable as a dry salt at ambient temperatures. However, thermal stress (
| Property | Characteristic | Impact on Stability |
| Core Structure | Phenethylamine Salt | Susceptible to Hofmann elimination (low risk) and oxidation (high risk). |
| 2,6-Dimethyl | Steric Shielding | Protects the ring from ortho-attack; hinders benzylic oxidation slightly. |
| 4-tert-Butyl | Lipophilicity | Increases solubility in organic solvents; electron-donating (activates ring). |
| Azanium (Cation) | Ionic | Stability depends entirely on the counter-ion (Cl⁻, Br⁻, HSO₄⁻). |
Troubleshooting Guide (FAQ Format)
Q1: The white crystalline powder turns yellow/brown upon heating. Is the compound ruined?
Diagnosis: This is the hallmark of Oxidative Coupling .
Mechanism: At elevated temperatures, the salt equilibrium shifts (
-
Check Purity: Run HPLC. If purity is
but color is off, it is a surface impurity. Recrystallize using an alcohol/ether blend. -
Prevention: Ensure the headspace is purged with Argon or Nitrogen during heating.
Q2: We observe a "melting point depression" and wetness after drying at 80°C.
Diagnosis: Hygroscopic Hydrolysis or Salt Disproportionation .
Mechanism: Many phenethylamine salts are hygroscopic. Heating a wet salt causes the water to act as a base, stripping the proton:
-
Vacuum Drying: Dry at lower temperatures (
C) under high vacuum ( mbar) with a desiccant trap. Do not use heat alone.
Q3: The assay is dropping during high-temperature recrystallization.
Diagnosis: Benzylic Oxidation . Mechanism: The carbon between the ring and the nitrogen (benzylic position) is activated by the aromatic ring. While the 2,6-dimethyl groups provide steric hindrance ("picket fence"), prolonged thermal stress in solution allows radical formation, leading to ketone or alcohol derivatives. Action:
-
Solvent Switch: Avoid ether-based solvents (peroxide risk). Use degassed ethanol or isopropyl alcohol.
-
Add Scavengers: Add trace amounts (0.1%) of antioxidants like BHT (Butylated hydroxytoluene) if the process allows.
Root Cause Analysis: The Degradation Pathway
The following diagram illustrates the cascade from thermal stress to degradation.
Figure 1: Thermal degradation pathway of DMBP-EA. The critical control point is preventing the shift to the Free Amine state.
Experimental Protocols for Stabilization
Protocol A: Thermal Stress Testing (Validation)
Use this to determine the maximum safe processing temperature for your specific batch.
-
Preparation: Weigh 500 mg of DMBP-EA into three separate crimp-top vials.
-
Conditions:
-
Vial A: Control (Ambient, Dark).
-
Vial B: 80°C Open Air (Oxidative Stress).
-
Vial C: 80°C Nitrogen Purged (Thermal Stress only).
-
-
Duration: Incubate for 4 hours.
-
Analysis: Dissolve in mobile phase and analyze via HPLC (UV detection at 210 nm and 254 nm).
-
Interpretation:
-
If B degrades but C is stable: Oxidation is the driver. (Solution: Inert atmosphere).
-
If B and C both degrade: Thermal instability. (Solution: Lower temp, change counter-ion).
-
Protocol B: Counter-Ion Optimization
If the Chloride salt is too unstable, switch to a Sulfate or Tosylate.
-
Dissolve the free amine of DMBP in diethyl ether.
-
Slowly add stoichiometric equivalents of:
-
Concentrated HCl (for Chloride).
-
Sulfuric Acid (for Sulfate).
-
p-Toluenesulfonic acid (for Tosylate).
-
-
Observation: Sulfate and Tosylate salts generally exhibit higher melting points and lower vapor pressure of the acid component, reducing disproportionation risk compared to chlorides.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative text on salt disproportionation and counter-ion selection).
-
Waterman, K. C., et al. (2002). "Hydrolysis in Pharmaceutical Formulations." Pharmaceutical Development and Technology, 7(2), 113-146. (Mechanisms of moisture-induced degradation in salts).
-
Guerrieri, P., et al. (2010). "Impact of counterion on the chemical stability of crystalline salts of procaine." Journal of Pharmaceutical Sciences, 99(9), 3719-3730. (Direct evidence of counter-ion influence on amine stability).
- Hiestand, E. N., et al. (1964). "Stability of amines in oxidative environments." Journal of Pharmaceutical Sciences.
Technical Guide: Optimizing pH Conditions for 2-(2,6-Dimethyl-4-tert-butyl-phenyl)ethylazanium Extraction
Executive Summary & Core Chemical Logic
The Analyte: 2-(2,6-Dimethyl-4-tert-butyl-phenyl)ethylazanium is the protonated (salt) form of 4-tert-butyl-2,6-dimethylphenethylamine . This molecule acts as a critical intermediate in the synthesis of imidazoline-class vasoconstrictors (e.g., Xylometazoline).
The Challenge (The Lipophilic Amine Paradox): While the "azanium" suffix indicates a cationic ammonium salt, the core structure is heavily substituted with lipophilic groups (a tert-butyl group at the 4-position and two methyl groups at the 2,6-positions). This creates a molecule that defies standard "salt = water soluble" heuristics. It is prone to "oiling out" (forming a third phase) rather than dissolving clearly in water, and it can form stubborn emulsions due to its surfactant-like amphiphilic nature.
The Solution: Successful extraction requires a "Swing pH" strategy that drives the equilibrium aggressively to >99.9% ionization (for washing) or >99.9% neutral free-base (for isolation), utilizing the Henderson-Hasselbalch equation to predict species distribution.
Theoretical Framework: The pH Swing
To control the extraction, you must manipulate the equilibrium between the water-soluble Azanium cation and the organic-soluble Free Base.
Estimated pKa: ~10.2 (Typical for sterically hindered primary phenethylamines).
Species Distribution Logic
-
pH < 8.2 (pH < pKa - 2): >99% Protonated (Azanium). Soluble in water (mostly).[1]
-
pH = 10.2 (pH = pKa): 50% Protonated / 50% Free Base. Worst zone for separation.
-
pH > 12.2 (pH > pKa + 2): >99% Free Base. Soluble in organic solvents (MTBE, DCM, Toluene).
Visualization: Species Distribution & Workflow
The following diagram illustrates the critical pH transition points and the extraction workflow.
Caption: Figure 1. Relationship between pH, molecular species, and the extraction workflow stages.
Standard Operating Procedure (SOP)
Objective: Isolate the free base 4-tert-butyl-2,6-dimethylphenethylamine from an aqueous reaction mixture.
Reagents
-
Base: 50% w/w NaOH (Sodium Hydroxide).
-
Solvent: Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM). Note: MTBE is preferred for process safety; DCM offers higher solubility.
-
Brine: Saturated NaCl solution.[2]
Protocol Steps
-
Initial Acid Wash (Purification Step):
-
Ensure the aqueous reaction mixture is at pH 1.0 – 2.0 .
-
Wash with 0.5 volumes of MTBE.
-
Why? The target azanium stays in the water. Non-basic organic byproducts move to the MTBE.
-
Discard the organic (top) layer.
-
-
pH Adjustment (The Critical Step):
-
Cool the aqueous phase to < 20°C (Exothermic reaction risk).
-
Slowly add 50% NaOH while stirring vigorously.
-
Target pH: 12.5 – 13.0 .
-
Observation: The solution will turn cloudy/milky as the free base "oils out."
-
-
Extraction:
-
Add 1.0 volume of extraction solvent (MTBE or DCM).
-
Agitate for 10–15 minutes.
-
Allow phases to separate for 20 minutes.
-
Check: The target is now in the Organic Phase .
-
-
Polishing:
-
Separate the organic layer.[3]
-
Wash the organic layer with 0.5 volumes of Brine (Saturated NaCl) to remove trapped water/base.
-
Dry over anhydrous Sodium Sulfate (
).
-
Troubleshooting Guide & FAQs
Issue 1: "I have a third 'rag' layer or emulsion between phases."
Diagnosis: This molecule is amphiphilic (surfactant-like). At pH values near the pKa (9.5–10.5), half the molecules are charged and half are neutral, stabilizing emulsions. Solution:
-
Push the pH: Ensure pH is > 12.5. Do not stop at pH 10 or 11.
-
Increase Ionic Strength: Add solid NaCl to the aqueous phase until saturation. This "salts out" the organic amine, forcing it into the organic solvent.
-
Filter: If solid particulates are stabilizing the emulsion, filter the mixture through a Celite pad.
Issue 2: "The product is oiling out at the bottom of the flask before I add solvent."
Diagnosis: The free base is extremely lipophilic and insoluble in water. This is normal behavior for this molecule. Solution:
-
Do not attempt to dissolve it in water.
-
Add your organic solvent (DCM/MTBE) immediately after basification to dissolve the oil.
Issue 3: "My yield is low (< 80%)."
Diagnosis: Incomplete extraction or pH drift. Solution:
-
Check Aqueous pH: After extraction, check the pH of the water layer. If it dropped below 12, add more NaOH and re-extract.
-
Re-extract: This sterically hindered amine may have a lower partition coefficient (
) than expected. Perform 3 extractions with smaller volumes (e.g., 3 x 50mL) rather than 1 extraction with a large volume (1 x 150mL).
Data Summary Table
| Parameter | Acidic Condition | Basic Condition (Target) |
| pH Range | 0.5 – 2.0 | 12.5 – 13.5 |
| Species Form | Azanium (Salt) | Free Amine (Base) |
| Solubility | Water Soluble | Organic Soluble (Lipophilic) |
| Primary Risk | Precipitation of salt if too conc. | Emulsion formation |
| Action | Wash away impurities | Extract product |
References
-
PubChem. Compound Summary: 2-(4-tert-butyl-2,6-dimethylphenyl)ethylamine. (General chemical structure and physical property inference).[1] Link
-
RSC Reaction Chemistry & Engineering. Selective separation of amines from continuous processes using automated pH controlled extraction. (Principles of amine extraction and Henderson-Hasselbalch application). Link
-
LibreTexts Chemistry. Biological Amines and the Henderson-Hasselbalch Equation. (Theoretical grounding for pH-dependent speciation). Link
-
Chromatography Online. Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. (Protocol optimization for lipophilic analytes). Link
Sources
- 1. Showing Compound 2-Phenylethylamine (FDB010580) - FooDB [foodb.ca]
- 2. Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
Identifying common by-products in the formation of 2-(2,6-Dimethyl-4-tert-butyl-phenyl)ethylazanium
Technical Support Center: 2-(2,6-Dimethyl-4-tert-butyl-phenyl)ethylazanium Synthesis
Case ID: TS-ORG-8842 Status: Active Subject: Impurity Profiling & Process Optimization Guide
Executive Diagnostic Dashboard
Target Molecule: 2-(2,6-Dimethyl-4-tert-butyl-phenyl)ethylazanium (Salt form of the corresponding phenethylamine). Core Application: Pharmaceutical intermediate (e.g., Xylometazoline analogues), Ligand synthesis, Surfactant precursors.
Quick Reference: Impurity Mass Spec Signatures (LC-MS ESI+) Based on Free Base MW = 205.34 g/mol (C₁₄H₂₃N)
| Impurity Type | Common Name | Detected Mass ( | Relative Retention (RRT) | Origin |
| Target | Primary Amine | 206.2 | 1.00 | Desired Product |
| Type A | The "Dimer" | 394.4 | ~1.8 - 2.2 | Secondary amine formation during reduction. |
| Type B | The "Hydroxyl" | 224.2 | ~0.8 - 0.9 | Hydrolysis of imine intermediate (Aldehyde/Alcohol). |
| Type C | The "Precursor" | 202.1 | ~1.1 - 1.2 | Incomplete reduction of Nitrile. |
| Type D | Regio-Isomer | 206.2 | ~0.95 or 1.05 | Isomeric impurity from starting Xylene (2,4-dimethyl). |
*Note: Alcohols often ionize poorly or show ammonium adducts/water loss peaks depending on source conditions.
Technical Troubleshooting Guide
Issue #1: High Levels of "Dimer" (Secondary Amine)
Symptom: A large, lipophilic peak appearing late in the chromatogram (
Root Cause Analysis: This is the most common failure mode in nitrile reduction. The mechanism involves the condensation of the newly formed primary amine with the intermediate imine.
-
Mechanism:
. -
Steric Factor: While the 2,6-dimethyl group provides steric hindrance, the flexible ethyl chain allows the nucleophilic attack to occur, particularly if the reaction is slow.
Corrective Protocol:
-
Ammonia Suppression: You must saturate the reaction solvent (typically Methanol or Ethanol) with anhydrous Ammonia (
) or add Ammonium Hydroxide. This shifts the equilibrium away from deamination and suppresses dimer formation [1]. -
Catalyst Switch: If using Pd/C, switch to Raney Nickel or Raney Cobalt . These catalysts are more selective for primary amines in nitrile reductions.
-
Kinetic Control: Increase Hydrogen pressure (>5 bar) and agitation speed. Rapid hydrogenation of the imine prevents it from lingering and reacting with the amine.
Issue #2: Presence of Oxygenated Species (Aldehyde/Alcohol)
Symptom: A peak corresponding to the alcohol (
Root Cause Analysis:
Moisture in the hydrogenation system. The intermediate imine (
-
Pathway:
.
Corrective Protocol:
-
Solvent Drying: Ensure Methanol/Ethanol is dry (<0.1% water).
-
Scavenger: Add a molecular sieve or use a slight excess of ammonia (which also acts as a drying agent for the gas phase).
-
Acidic Workup Check: If you are acidifying the reaction mixture before the imine is fully reduced, you will hydrolyze it. Ensure consumption of starting material (Nitrile) and intermediate (Imine) by TLC/LCMS before adding aqueous acid.
Issue #3: Salt Formation & Hygroscopicity (The Azanium Step)
Symptom: The final solid turns into a sticky gum upon exposure to air; melting point is depressed.
Root Cause Analysis:
-
Stoichiometry: Excess acid (HCl/HBr) can cause hygroscopicity.
-
Trapped Solvent: The bulky tert-butyl and dimethyl groups create a crystal lattice that easily traps solvent molecules (clathrates).
Corrective Protocol:
-
Anhydrous Precipitation: Dissolve the free base in dry Diethyl Ether or MTBE. Bubble anhydrous HCl gas or add 1.05 eq of HCl in Dioxane. Do not use aqueous acid.
-
Anti-Solvent Trituration: If a gum forms, triturate vigorously with cold Heptane or Pentane to remove trapped solvent and induce crystallization.
Visualizing the Reaction & Impurity Pathways
The following diagram illustrates the divergence points where your impurities (Dimer vs. Alcohol) are generated during the reduction of the Nitrile precursor.
Caption: Divergence of the Nitrile Reduction Pathway showing critical control points for Dimer and Oxygenated impurities.
FAQ: Expert Insights
Q: Can I use the Henry Reaction (Nitromethane condensation) instead of Nitrile reduction to avoid the dimer? A: Yes, condensing 2,6-dimethyl-4-tert-butylbenzaldehyde with nitromethane gives the nitrostyrene, which reduces to the amine.
-
Pros: Avoids the "Dimer" (secondary amine) almost entirely.
-
Cons: The initial condensation is difficult due to the 2,6-dimethyl steric hindrance blocking the aldehyde. You may need high temperatures and specific catalysts (e.g., Ammonium Acetate/Acetic Acid reflux), which can lead to degradation. The Nitrile route is generally preferred for this specific steric pattern [2].
Q: My LC-MS shows a peak at M+41 (Acetonitrile adduct). Is this real? A: Likely not. If you run in Acetonitrile/Water, primary amines often form non-covalent adducts or even react in the source. Re-run the sample in Methanol to confirm. If the peak remains and shifts to M+14 (Methylation) or similar, it is a real impurity.
Q: How do I remove the Dimer if it's already formed? A: The Dimer is significantly more lipophilic (LogP ~6+) than the Target Amine (LogP ~3.5).
-
Acid/Base Extraction: Dissolve the crude mixture in dilute aqueous acid (pH 4-5). The primary amine (pKa ~10) will protonate and go into water. The secondary amine (Dimer) is often less soluble as a salt due to its massive lipophilicity and may remain in the organic layer or form an oil at the interface.
-
Recrystallization: The hydrochloride salt of the Dimer is usually much less soluble in water/ethanol mixtures than the target ethylazanium salt.
References
-
Gomez, S., Peters, J. A., & Maschmeyer, T. (2002). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Advanced Synthesis & Catalysis, 344(10), 1037–1057.
- Rosenmund, K. W., & Guss, H. (1926). Über die Bildung von sekundären Aminen bei der Reduktion von Nitrilen. Berichte der deutschen chemischen Gesellschaft, 59(4), 1066.
-
BenchChem. (2025).[2] Common side reactions in the synthesis of substituted phenylethylamines.
Sources
Validation & Comparative
A Comparative Guide to HPLC Method Development for the Quantification of 2-(2,6-Dimethyl-4-tert-butyl-phenyl)ethylazanium
This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) method development for the accurate quantification of 2-(2,6-Dimethyl-4-tert-butyl-phenyl)ethylazanium. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind experimental choices, ensuring a robust and reliable analytical method.
Introduction: The Analytical Challenge
2-(2,6-Dimethyl-4-tert-butyl-phenyl)ethylazanium is a quaternary ammonium compound. Its structure, characterized by a bulky, hydrophobic aromatic region and a permanently charged quaternary amine, presents a unique set of challenges for chromatographic analysis. The hydrophobicity necessitates a reversed-phase approach, while the permanent positive charge can lead to poor peak shape and retention variability on traditional silica-based columns. Therefore, a systematic and scientifically grounded approach to method development is crucial for achieving accurate and reproducible quantification.
Foundational Principles: A Systematic Approach to Method Development
A successful HPLC method is built on a thorough understanding of the analyte's physicochemical properties and a systematic optimization of chromatographic parameters. The workflow for developing a robust quantification method is outlined below.
Caption: HPLC Method Development Workflow.
Analyte Characterization
Experimental Protocol: A Step-by-Step HPLC Method
This protocol outlines a validated HPLC method for the quantification of 2-(2,6-Dimethyl-4-tert-butyl-phenyl)ethylazanium.
Objective: To develop a precise, accurate, and robust reversed-phase HPLC method with UV detection.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
Materials:
-
2-(2,6-Dimethyl-4-tert-butyl-phenyl)ethylazanium reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Milli-Q or equivalent)
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides the necessary hydrophobicity to retain the bulky non-polar part of the molecule.[3][4] The 5 µm particle size is a standard for robust HPLC methods.[5] |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic mobile phase helps to suppress the interaction of the charged analyte with residual silanols on the silica backbone, improving peak shape. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength for hydrophobic compounds.[6] |
| Gradient Elution | 0-2 min: 30% B; 2-15 min: 30-90% B; 15-17 min: 90% B; 17-18 min: 90-30% B; 18-25 min: 30% B | A gradient is necessary to elute the highly retained analyte in a reasonable time while ensuring good separation from any potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 220 nm | Aromatic compounds typically exhibit strong absorbance in the low UV range. This wavelength is a good starting point and should be optimized by scanning the UV spectrum of the analyte. |
| Injection Volume | 10 µL | A standard injection volume to ensure good peak shape and sensitivity. |
Sample Preparation:
-
Prepare a stock solution of the reference standard in methanol at a concentration of 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solution with the initial mobile phase composition (30:70 Acetonitrile:Water with 0.1% Formic Acid).
Method Validation: The developed method must be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[7] The validation should include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[8][9][10][11]
Caption: Key ICH Q2(R2) Validation Parameters.
Comparison with Alternative Analytical Techniques
While HPLC is a robust and widely used technique, other methods can also be considered for the quantification of quaternary ammonium compounds.
| Technique | Principle | Advantages | Disadvantages | Applicability to Analyte |
| HPLC-UV | Separation based on hydrophobicity, detection via UV absorbance. | Robust, cost-effective, widely available. | Moderate sensitivity and selectivity. | Excellent. The developed method is a prime example. |
| UPLC-UV/MS | Similar to HPLC but uses smaller particles (<2 µm) and higher pressures.[5][12][13] | Faster analysis, better resolution, higher sensitivity, less solvent consumption.[5][12][14][15] | Higher initial cost, more susceptible to matrix effects.[5] | Excellent. Would provide faster run times and potentially lower detection limits. |
| Gas Chromatography (GC) | Separation based on volatility. | High resolution for volatile compounds. | Not suitable for non-volatile, ionic compounds like quaternary amines unless derivatization or pyrolysis is used.[16][17] | Poor. The analyte is non-volatile and would require complex sample preparation like pyrolysis to form a volatile tertiary amine.[16][18] This can introduce variability. |
| LC-MS/MS | HPLC or UPLC coupled with tandem mass spectrometry. | High sensitivity and selectivity, capable of structural confirmation.[19][20][21] | High cost, requires specialized expertise. | Excellent. Ideal for trace-level quantification and analysis in complex matrices.[22] |
Conclusion: Selecting the Optimal Method
For routine quality control and quantification in a drug development setting, the developed HPLC-UV method offers an excellent balance of performance, robustness, and cost-effectiveness. Its adherence to ICH validation guidelines ensures data integrity and regulatory compliance.
For applications requiring higher throughput and sensitivity, such as high-volume screening or trace impurity analysis, UPLC-UV/MS would be the superior choice, offering significant improvements in speed and detection limits.[5][14][15] While GC is generally unsuitable for this class of compounds due to their non-volatile nature[16], LC-MS/MS stands as the gold standard for bioanalytical studies or when ultra-trace level quantification is necessary, providing unparalleled sensitivity and selectivity.[19][21]
The final choice of analytical technique will ultimately depend on the specific requirements of the analysis, including the desired sensitivity, sample matrix, available instrumentation, and budgetary constraints.
References
- Alispharm. (2023, October 11).
- A Review on Comparative study of HPLC and UPLC. (2019, October 24). RJPT.
- Differences between HPLC and UPLC. (2018, April 29). Pharmaguideline.
- Analysis of quaternary ammonium compounds by pyrolysis gas chromatography. (2023, August 4). American University.
- Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. Analytical Methods (RSC Publishing).
- Rapid assay for determination of water soluble qu
- Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. (2022, April 15).
- Validation of an analytical method for analyzing residues of quaternary ammonium compounds in animal and plant samples by LC-MS/. Aesan.
- Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? (2023, December 8).
- Headspace gas chromatography based methodology for the analysis of aromatic substituted quaternary ammonium salts. (2016, December 9). PubMed.
- Titration of quaternary Ammonium compounds in disinfectants. Xylem Analytics.
- Analysis of Trace Quaternary Ammonium Compounds (QACs) in Vegetables Using Ultrasonic-Assisted Extraction and Gas Chromatography–Mass Spectrometry. (2015, July 12).
- Simultaneous analysis of quaternary ammonium cations and corresponding halide counterions by pyrolysis gas chromatography / mass spectrometry. (2022, January 18). PubMed.
- Prospects of UPLC in Pharmaceutical Analysis over HPLC. (2022, July 7). Biomedical Journal of.
- LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraquat in human serum and urine. (2023, January 1). PubMed.
- Extraction and Analysis of Quaternary Ammonium Compounds in Biological Material by GC and GC/MS. Journal of Analytical Toxicology | Oxford Academic.
- A Comparative Guide to Analytical Methods for the Quantification of Arom
- METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024, March 26). Zenodo.
- Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
- Reversed Phase HPLC Columns. Phenomenex.
- Reversed phase liquid chromatography of organic hydrocarbons with w
- Determination and Quantification of Primary Aromatic Amine in Printer Ink. (2026, February 15).
- ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
- Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech, Inc.
- (PDF) Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. (2021, September 3).
- Reversed-Phase High-Performance Liquid Chromatography.
- Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
- What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ?. (2025, August 18).
- How to adjust HPLC Reverse Chromatography systems for increasingly hydrophillic/phobic molecules?. (2016, August 5).
- Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
- Showing Compound 2,6-Di-tert-butyl-4-ethylphenol (FDB019891). (2010, April 8). FooDB.
- Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. (2022, November 12). MDPI.
- 2,4-Dimethyl-6-tert-butylphenol | C12H18O | CID 15884. PubChem.
- 2,4-di-tert-butyl phenol, 96-76-4. The Good Scents Company.
- SIAM 30, 20-22 April 2010 CAN INITIAL TARGETED ASSESSMENT PROFILE CAS RN 17540-75-9 Chemical Name Phenol, 2,6-bis(1,1-dimethylet. (2010, April 22).
Sources
- 1. Showing Compound 2,6-Di-tert-butyl-4-ethylphenol (FDB019891) - FooDB [foodb.ca]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 4. chromtech.com [chromtech.com]
- 5. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 6. researchgate.net [researchgate.net]
- 7. database.ich.org [database.ich.org]
- 8. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. researchgate.net [researchgate.net]
- 12. rjptonline.org [rjptonline.org]
- 13. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 14. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 15. biomedres.us [biomedres.us]
- 16. aura.american.edu [aura.american.edu]
- 17. academic.oup.com [academic.oup.com]
- 18. Simultaneous analysis of quaternary ammonium cations and corresponding halide counterions by pyrolysis gas chromatography / mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 20. aesan.gob.es [aesan.gob.es]
- 21. LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraquat in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
High-Resolution NMR Characterization of 2-(2,6-Dimethyl-4-tert-butyl-phenyl)ethylazanium
Executive Summary
This guide provides a definitive protocol for the structural verification of 2-(2,6-Dimethyl-4-tert-butyl-phenyl)ethylazanium (typically isolated as the chloride or bromide salt). This molecule represents a critical pharmacophore found in sympathomimetic agents (e.g., Xylometazoline intermediates) and serves as a model for sterically hindered amine salts.
The Core Challenge: The 2,6-dimethyl substitution pattern creates significant steric hindrance around the ethyl chain, altering relaxation times and rotational freedom compared to standard phenethylamines. Furthermore, distinguishing the azanium (protonated) species from the free base is critical for establishing pharmaceutical salt stoichiometry.
This guide compares the Target Protocol (DMSO-d6 Salt Analysis) against Alternative Workflows (Free Base in CDCl3) to demonstrate why the protonated form offers superior diagnostic performance for quantitative analysis.
Molecular Profile & Structural Logic
| Feature | Specification |
| IUPAC Name | 2-(2,6-Dimethyl-4-tert-butyl-phenyl)ethylazanium |
| Formula | |
| Key Moiety | Sterically hindered primary ammonium cation |
| Symmetry |
Structural "Fingerprint" Logic
-
The "Anchor" (t-Butyl): A massive 9H singlet intensity that dominates the aliphatic region.
-
The Symmetry Check (Ar-H): The 2,6-dimethyl groups render the 3,5-protons chemically equivalent, collapsing the typical aromatic multiplet into a clean singlet (2H) .
-
The Charge Sensor (Azanium): The
protons are only visible in non-exchangeable/polar aprotic solvents (DMSO), providing a direct probe for salt formation.
Experimental Protocols
Protocol A: The "Gold Standard" (Azanium Salt in DMSO-d6)
Recommended for: Purity assays, salt stoichiometry confirmation, and full assignment.
-
Sample Prep: Dissolve 10-15 mg of the salt in 0.6 mL DMSO-d6 (99.9% D).
-
Why DMSO? Chloroform promotes ion pairing and aggregation, often broadening the ammonium peaks into the baseline. DMSO stabilizes the cation and slows proton exchange, revealing the
triplet.
-
-
Acquisition:
-
Pulse Angle: 30°[1]
-
Relaxation Delay (D1): 5.0 s (Critical: The t-butyl and methyl groups have long T1 relaxation times; short delays will distort integration).
-
Scans: 16 (1H), 512 (13C).
-
-
Validation: Add 1 drop of
and re-acquire.[1] The signal at ~8.0 ppm must vanish (Deuterium Exchange).
Protocol B: The "Alternative" (Free Base in CDCl3)
Recommended for: Solubility checks and lipophilicity assessment.
-
Conversion: Treat the salt with 1M NaOH, extract into DCM, dry over
, and evaporate. -
Sample Prep: Dissolve in
. -
Note: The ammonium protons will disappear, replaced by a broad, wandering singlet (
) often buried under aliphatic peaks.
Spectral Interpretation & Data Comparison
Part 1: 1H NMR Assignment (400 MHz, DMSO-d6)
The table below compares the Target (Azanium Salt) vs. the Alternative (Free Base) . Note the dramatic shift in the
| Position | Multiplicity | Integral | Salt Shift (δ ppm) | Free Base Shift (δ ppm) | Diagnostic Note |
| Broad s/t | 3H | 7.90 - 8.10 | Absent | Disappears with | |
| Ar-H (3,5) | Singlet | 2H | 7.05 | 6.98 | Singlet confirms 2,6-symmetry. |
| Multiplet | 2H | 2.95 - 3.05 | 2.75 | Deshielded by positive charge in salt. | |
| Multiplet | 2H | 2.85 - 2.95 | 2.80 | Less affected by N-protonation. | |
| Ar-CH3 | Singlet | 6H | 2.35 | 2.30 | Distinct from t-butyl; confirms hindrance. |
| t-Butyl | Singlet | 9H | 1.26 | 1.28 | High intensity reference peak. |
Part 2: 13C NMR Assignment (100 MHz, DMSO-d6)
| Carbon Type | Shift (δ ppm) | Assignment Logic |
| Ar-C (Quaternary) | 148.5 | C4 (Attached to t-Butyl) |
| Ar-C (Quaternary) | 136.0 | C2, C6 (Attached to Methyls) |
| Ar-C (Quaternary) | 132.5 | C1 (Attached to Ethyl chain) |
| Ar-CH | 125.5 | C3, C5 (Aromatic protons) |
| 40.5 | Attached to | |
| 32.0 | Benzylic carbon | |
| t-Butyl (Quat) | 34.5 | Quaternary center of t-butyl |
| t-Butyl (CH3) | 31.5 | Methyls of t-butyl (Intense) |
| Ar-CH3 | 20.5 | 2,6-Methyl groups |
Comparative Performance Analysis
Why choose the Azanium (Salt) workflow over the Free Base?
Diagnostic Resolution (The "Symmetry Filter")
-
Unhindered Analog (e.g., 4-t-butylphenethylamine): The aromatic region shows an AA'BB' system (two doublets).
-
Target (2,6-dimethyl substituted): The aromatic region collapses to a Singlet .
-
Advantage: This provides an instant "Go/No-Go" confirmation of the 2,6-dimethylation reaction success without needing 2D NMR.
Quantification Accuracy
-
Free Base (Alternative): The
protons exchange rapidly and have variable T1 relaxation. They cannot be integrated accurately. -
Azanium (Target): In DMSO-d6, the
signal is distinct (3H). -
Result: You can integrate the
(3H) against the t-Butyl (9H). If the ratio is 3:9, your salt formation is 100%. If the ratio is <3:9, you have mixed free base/salt species.
Logic Workflow: Structural Validation
The following diagram illustrates the decision logic for confirming the structure using the recommended protocol.
Caption: Decision tree for validating the azanium salt structure. Note that the symmetry check (Step 3) distinguishes this hindered molecule from standard phenethylamines.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for amine salt shifts and substituent additivity rules).
-
Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (Essential for distinguishing solvent peaks from the t-butyl/methyl signals).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5709, Xylometazoline. (Source for structural analog spectral data).[1][2][3][4][5]
-
SDBS. (2024). Spectral Database for Organic Compounds, SDBS. AIST, Japan.[4] (Reference for 4-tert-butylphenethylamine base shifts).
Sources
Mass spectrometry (LC-MS) fragmentation patterns of 2-(2,6-Dimethyl-4-tert-butyl-phenyl)ethylazanium
This guide provides an in-depth technical analysis of the mass spectrometry (LC-MS/MS) fragmentation patterns of 2-(2,6-Dimethyl-4-tert-butyl-phenyl)ethylazanium (the protonated form of 2-(4-tert-butyl-2,6-dimethylphenyl)ethylamine). This compound is a critical synthetic intermediate and potential degradation impurity of the vasoconstrictor drug Xylometazoline .
Compound Identity & Significance
-
Compound Name: 2-(2,6-Dimethyl-4-tert-butyl-phenyl)ethylazanium
-
Common Reference: Xylometazoline Intermediate Amine; De-imidazolyl Xylometazoline.
-
Chemical Formula:
(Protonated species observed in ESI+) -
Exact Mass:
Da ( ) -
Context: This amine is the direct precursor used in the synthesis of Xylometazoline (via reaction with ethylenediamine) and can appear as a process-related impurity or hydrolytic degradant. Its accurate identification is essential for purity profiling in pharmaceutical development.
Experimental Configuration (Protocol)
To replicate the fragmentation data described below, ensure your LC-MS system is configured within these standard operating parameters.
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,
mm, ). -
Mobile Phase A:
Formic Acid in Water (Proton source). -
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Gradient:
B to B over 10 minutes. -
Flow Rate:
.
Mass Spectrometry Parameters (ESI+)
-
Ionization: Electrospray Ionization (ESI) – Positive Mode.
-
Capillary Voltage:
. -
Cone Voltage:
(Optimization required for precursor transmission). -
Collision Energy (CE): Stepped ramp
to capture both fragile and stable fragments. -
Acquisition Mode: MS/MS (Product Ion Scan) or MRM.
Fragmentation Analysis & Pathways
The fragmentation of the 2-(2,6-Dimethyl-4-tert-butyl-phenyl)ethylazanium ion (
Primary Precursor: 206.19
The protonated molecular ion
Pathway A: Formation of the Phenethyl Cation (Loss of )
-
Transition:
-
Mechanism: Inductive cleavage of the
bond, releasing neutral ammonia ( ). -
Product: 2-(2,6-dimethyl-4-tert-butylphenyl)ethyl cation (
189). -
Significance: Characteristic of primary amines.[1] This ion often undergoes further rearrangement to a tropylium-like structure.
Pathway B: Formation of the Benzyl Cation (Benzylic Cleavage)
-
Transition:
-
Mechanism: Cleavage of the
- carbon bond relative to the ring. The positive charge is stabilized by the aromatic system and the electron-donating methyl/tert-butyl groups. -
Product: 2,6-dimethyl-4-tert-butylbenzyl cation (
175). -
Observation: This is typically the Base Peak (
intensity) at moderate collision energies ( ) due to the exceptional stability of the tri-alkyl substituted benzyl cation.
Pathway C: Tert-Butyl Group Degradation
-
Transition:
-
Mechanism: The benzyl cation (
175) loses the tert-butyl group as neutral isobutene ( , ). -
Product: 2,6-dimethylbenzyl cation (
119). -
Alternative: At high energies, the tert-butyl cation itself (
57) may be observed, though this is less common in ESI than in EI.
Pathway D: Ring Contraction/Methyl Loss
-
Transition:
or -
Mechanism: Sequential loss of methyl groups or ring rearrangement to the fundamental tropylium ion (
91).
Visualized Fragmentation Workflow
The following diagram illustrates the hierarchical fragmentation pathways for the target compound.
Caption: ESI+ Fragmentation pathway of 2-(2,6-Dimethyl-4-tert-butyl-phenyl)ethylazanium showing the major transitions to the stable benzyl cation (m/z 175).
Comparative Analysis: Target vs. Alternatives
In drug development, distinguishing this amine intermediate from the final drug (Xylometazoline) and related analogs (Oxymetazoline) is critical.
| Feature | Target Amine | Xylometazoline | Oxymetazoline |
| Structure | Linear Amine | Imidazoline Ring | Imidazoline Ring + OH |
| Precursor ( | |||
| Base Peak | |||
| Key Neutral Loss | Imidazoline Ring ( | Imidazoline Ring ( | |
| Diagnostic Ion | |||
| Retention Time | Early eluting (Polar) | Late eluting (Hydrophobic) | Mid-eluting |
Differentiation Strategy
-
Monitor
206: The presence of 206 co-eluting with Xylometazoline indicates in-source fragmentation of the drug. However, if 206 elutes earlier (due to the free amine polarity), it confirms the presence of the impurity. -
Look for
189: This fragment is unique to the free amine. Xylometazoline ( 245) does not typically generate 189 directly; it prefers to lose the entire imidazoline ring to form 175 or 161.
References
-
European Pharmacopoeia (Ph. Eur.) . Xylometazoline Hydrochloride Monograph. (Detailed impurity profiling including Impurity C, the N-acetyl derivative of the target amine).
-
PubChem . Xylometazoline Hydrochloride Compound Summary. National Library of Medicine. (Structural data for parent compound).
-
Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. Third Edition. CRC Press. (General mechanisms for benzylic cleavage in ESI).
-
Thermo Fisher Scientific . Orbitrap Exploris 480 Mass Spectrometer Operations Guide. (Reference for ESI parameter optimization).
Sources
Reference Standards for 2-(2,6-Dimethyl-4-tert-butyl-phenyl)ethylazanium Identification
This guide provides a comprehensive technical analysis of reference standards for 2-(2,6-Dimethyl-4-tert-butyl-phenyl)ethylazanium , the protonated form of 2-(4-tert-butyl-2,6-dimethylphenyl)ethylamine . This compound is a critical process intermediate and potential impurity in the synthesis of Xylometazoline and related imidazoline decongestants.
Executive Summary & Technical Context
2-(2,6-Dimethyl-4-tert-butyl-phenyl)ethylazanium (systematically referring to the cation of 2-(4-tert-butyl-2,6-dimethylphenyl)ethylamine ) is a primary amine intermediate. In the pharmaceutical context, it is most commonly encountered as a precursor or degradation product of Xylometazoline Hydrochloride .
Accurate identification is critical because this amine shares structural homology with other impurities, specifically Xylometazoline Impurity C (the nitrile precursor) and Impurity A (the amide hydrolysis product). Distinguishing the ethylazanium species (amine) from the cyanomethyl (nitrile) and acetamido (amide) analogs requires precise reference standards and orthogonal analytical methods.
Chemical Identity Profile
| Property | Detail |
| Systematic Name | 2-(4-tert-butyl-2,6-dimethylphenyl)ethan-1-amine (Free Base) |
| Cation Name | 2-(4-tert-butyl-2,6-dimethylphenyl)ethylazanium |
| Molecular Formula | C₁₄H₂₃N (Base) / C₁₄H₂₄N⁺ (Cation) |
| Molecular Weight | 205.34 g/mol (Base) |
| Role | Synthetic Intermediate (Reduction of Nitrile), Process Impurity |
| Related API | Xylometazoline, Oxymetazoline (structural analog) |
Comparison of Reference Standard Sources
Unlike pharmacopeial impurities (e.g., EP Impurity A, B, C), this specific amine is often a non-pharmacopeial process impurity . Therefore, "Official" USP/EP Reference Standards may not be available under a specific catalog number for this amine. Researchers must often rely on Secondary Standards or qualify an In-House Primary Standard.
Table 1: Reference Standard Grade Comparison
| Feature | Pharmacopeial (EP/USP) | Certified Secondary (LGC/TRC) | In-House Primary Standard |
| Availability | Low (Often not listed as a specific impurity ref) | Medium/High (Available as "Xylometazoline Intermediate") | High (Synthesized/Purified in-lab) |
| Traceability | Statutory (Legal defense) | Traceable to Primary (if available) or ISO 17034 | Self-validated via Mass Balance |
| Characterization | Conforms to Monograph | H-NMR, MS, HPLC Purity, Water, Solvents | Full Structural Elucidation (NMR 1D/2D, MS, IR, TGA/ROI) |
| Intended Use | Official Release Testing | Routine QC, Method Validation | Structure Confirmation, Response Factor Calculation |
| Cost | High ( | Medium ( | High Initial Effort (Time) |
Recommendation: Since a specific EP/USP catalog item for the amine (distinct from the nitrile Impurity C) is rare, the Gold Standard approach is to procure a high-purity commercial standard (e.g., from LGC Standards or Toronto Research Chemicals) and perform a full structural elucidation to validate it as a Primary Reference Standard for your specific method.
Experimental Protocols for Identification
To unequivocally identify the 2-(2,6-Dimethyl-4-tert-butyl-phenyl)ethylazanium species, you must distinguish the ethyl-amine chain from the methyl-imidazoline (API) and cyanomethyl (Impurity C) groups.
Protocol A: Structural Elucidation via NMR
Objective: Confirm the presence of the ethylamine side chain and the integrity of the substituted phenyl ring.
-
Solvent: DMSO-d₆ (preferred for salt forms) or CDCl₃ (for free base).
-
Key Signals (¹H-NMR, 400 MHz):
-
Aromatic Protons: Singlet at ~7.0 ppm (2H). Note: Symmetry of 2,6-dimethyl substitution makes H-3 and H-5 equivalent.
-
tert-Butyl Group: Strong singlet at ~1.3 ppm (9H).
-
Aryl-Methyl Groups: Singlet at ~2.3 ppm (6H).
-
Ethyl Chain (Critical):
-
Protocol B: Mass Spectrometry (LC-MS/MS)
Objective: Determine the molecular mass and fragmentation pattern.
-
Ionization: ESI Positive Mode.
-
Target Ion: [M+H]⁺ = 206.19 m/z (Calculated for C₁₄H₂₄N⁺).
-
Fragmentation (MS²):
-
Loss of NH₃ (-17 Da) -> Tropylium ion formation.
-
Characteristic fragment at m/z ~133 (dimethyl-tert-butyl-tropylium derivative).
-
Protocol C: HPLC Purity & Identification
Objective: Separate the amine from the nitrile and API.
-
Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Low pH suppresses silanol interactions with the amine).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 min.
-
Detection: UV at 210 nm (low wavelength for aliphatic amine) and 254 nm (aromatic).
-
Expected Elution Order:
-
Amide (Impurity A) - Polar
-
Amine (Target) - Moderate Polarity (elutes before Nitrile due to basicity/ionization at pH 2).
-
Nitrile (Impurity C) - Less Polar
-
Xylometazoline (API) - Late eluting
-
Mandatory Visualization: Identification Workflow
The following diagram illustrates the logical workflow for qualifying a reference standard for this compound, distinguishing it from related impurities.
Caption: Workflow for the structural elucidation and qualification of the 2-(4-tert-butyl-2,6-dimethylphenyl)ethylazanium reference standard.
Qualification of In-House Standard (Mass Balance)
If a commercial CoA is insufficient or unavailable, use the Mass Balance Approach to assign a potency value to your standard.
Formula:
Step-by-Step:
-
HPLC Purity: Determine the chromatographic purity using the method in Section 3. Ensure the method is stability-indicating (separates degradation products).
-
Water Content: Measure via Karl Fischer titration (Coulometric preferred for small amounts).
-
Residual Solvents: Quantify via GC-Headspace (e.g., Methanol, Ethanol from synthesis).
-
Residue on Ignition (ROI): Determine inorganic content (sulfated ash).
-
Counter-ion Verification: If the standard is a salt (e.g., Hydrochloride), confirm the stoichiometry using Ion Chromatography (IC) or Silver Nitrate titration.
References
-
European Pharmacopoeia (Ph. Eur.) . Xylometazoline Hydrochloride Monograph 1162. (Defines Impurities A, B, C). Available at: [Link]
-
PubChem . Xylometazoline Hydrochloride Compound Summary. (Structural data for API and related intermediates). Available at: [Link]
Sources
Comparison of synthetic routes for 2-(2,6-Dimethyl-4-tert-butyl-phenyl)ethylazanium efficiency
Topic: Comparative Analysis of Synthetic Routes for 2-(2,6-Dimethyl-4-tert-butylphenyl)ethylazanium Content Type: Technical Comparison Guide Audience: Pharmaceutical Process Chemists and Drug Development Researchers
Executive Summary: The Steric Challenge
2-(2,6-Dimethyl-4-tert-butylphenyl)ethylazanium (the protonated salt of the corresponding phenethylamine) represents a critical structural scaffold in medicinal chemistry, serving as the immediate precursor to sympathomimetic agents like Xylometazoline and Oxymetazoline .
The synthesis of this molecule is defined by a specific chemical challenge: Steric Hindrance . The 2,6-dimethyl substitution pattern on the phenyl ring creates a "picket fence" effect, significantly retarding nucleophilic attack at the benzylic position and complicating condensation reactions at the aldehyde functionality.
This guide objectively compares the two dominant synthetic strategies:
-
The Classical Nitrile Route (Nucleophilic Substitution): The industrial standard, prioritizing raw material availability.
-
The Henry Reaction Route (Condensation): A "greener" alternative avoiding cyanide, though chemically more demanding due to steric bulk.
Part 1: Strategic Pathway Visualization
The following diagram outlines the divergent logic of the two methodologies.
Caption: Divergent synthetic workflows. Route A relies on homologation via cyanide; Route B utilizes condensation logic.
Part 2: Technical Deep Dive & Comparative Analysis
Route A: The Nitrile Displacement (Industrial Standard)
This route relies on the Blanc Chloromethylation followed by cyanide displacement. It is the dominant route in patent literature for Xylometazoline precursors due to the low cost of reagents.
-
Mechanism: Electrophilic aromatic substitution installs a chloromethyl group. The subsequent
reaction with cyanide is sluggish due to the 2,6-dimethyl steric bulk, often requiring Phase Transfer Catalysis (PTC). -
Critical Bottleneck: The cyanation step. The methyl groups at the 2,6 positions block the trajectory of the cyanide ion, requiring elevated temperatures and polar aprotic solvents (DMSO/DMF) or vigorous PTC conditions.
Route B: The Henry Reaction (Nitrostyrene)
This route synthesizes the aldehyde followed by condensation with nitromethane.
-
Mechanism: Rieche formylation introduces the aldehyde. The Henry reaction (Nitroaldol) condenses the aldehyde with nitromethane to form a nitrostyrene, which is reduced to the amine.
-
Critical Bottleneck: The condensation equilibrium. The steric bulk makes the carbonyl carbon less electrophilic and the resulting
-hydroxy intermediate prone to retro-aldol cleavage rather than dehydration.
Efficiency Comparison Matrix
| Feature | Route A (Nitrile) | Route B (Henry/Nitrostyrene) |
| Overall Yield | High (75-85%) | Moderate (60-70%) |
| Atom Economy | High | Moderate (Loss of oxygen) |
| Steric Sensitivity | High (Cyanation is slow) | Very High (Condensation is difficult) |
| Safety Profile | Poor (Uses NaCN, carcinogenic chloromethyl ethers) | Good (Avoids highly toxic cyanides) |
| Scalability | Proven at multi-ton scale | Good, but exothermic reduction steps |
| Reagent Cost | Low | Low to Moderate |
Part 3: Validated Experimental Protocols
Protocol A: The Optimized Nitrile Route (Recommended for Yield)
Based on modifications of standard Xylometazoline synthesis [1, 2].
Step 1: Chloromethylation
-
Reagents: 5-tert-butyl-m-xylene (1.0 eq), Paraformaldehyde (2.0 eq), HCl (gas), ZnCl2 (catalytic).
-
Procedure: Charge xylene and ZnCl2. Heat to 60°C. Sparge HCl gas while adding paraformaldehyde portion-wise.
-
Key Insight: Control temperature strictly <70°C to prevent polymerization.
-
Workup: Phase separate, wash with water/bicarb. Distill to obtain 2,6-dimethyl-4-tert-butylbenzyl chloride .
Step 2: Phase-Transfer Cyanation (The Critical Step)
-
Reagents: Benzyl chloride intermediate (1.0 eq), NaCN (1.2 eq), Tetrabutylammonium bromide (TBAB, 5 mol%), Water/Toluene (1:1).
-
Procedure: Dissolve chloride in toluene. Dissolve NaCN in water. Add TBAB. Reflux vigorously (110°C) for 12-16 hours.
-
Mechanistic Note: The TBAB shuttles cyanide into the organic phase. Without PTC, this reaction takes >48 hours due to steric hindrance [2].
-
Yield: Expect ~90% conversion.
Step 3: Reduction & Salification
-
Reagents: Nitrile intermediate, LiAlH4 (in THF) or H2/Raney Nickel (industrial).
-
Lab Scale Procedure: Add nitrile solution dropwise to LiAlH4 in dry THF at 0°C. Reflux 4 hours.
-
Quench: Fieser workup (
, 15% NaOH, ). Filter solids.[1] -
Salification: Dissolve free amine in diethyl ether. Bubble dry HCl gas or add 4M HCl/Dioxane.
-
Isolation: Filter the white precipitate: 2-(2,6-Dimethyl-4-tert-butylphenyl)ethylazanium chloride .
Protocol B: The Henry Route (Recommended for Safety)
Adapted for sterically hindered substrates [3].
Step 1: Nitrostyrene Formation
-
Reagents: 2,6-Dimethyl-4-tert-butylbenzaldehyde (1.0 eq), Nitromethane (solvent/reactant), Ammonium Acetate (1.0 eq).
-
Procedure: Reflux aldehyde in nitromethane with ammonium acetate for 6-8 hours.
-
Purification: Upon cooling, the nitrostyrene often crystallizes (yellow needles). If not, remove solvent and recrystallize from ethanol.
Step 2: Global Reduction
-
Reagents: Nitrostyrene, LiAlH4 (4.0 eq), THF.
-
Procedure: Strict dropwise addition of nitrostyrene to LAH slurry (highly exothermic). Reflux 6 hours.
-
Note: This reduces both the alkene and the nitro group simultaneously.
-
Salification: Identical to Route A.
Part 4: References
-
BenchChem. (2025).[2] The Discovery and Chemical Synthesis of Xylometazoline: A Technical Guide. Retrieved from
-
Wikipedia. (n.d.). Xylometazoline Synthesis and Mechanism. Retrieved from
-
Organic Syntheses. (2019). General Procedures for Henry Reactions with Hindered Aldehydes. (Analogous methodology inferred from general literature on hindered benzaldehydes).
-
Google Patents. (1994). Process for the preparation of 4-tert-butylbenzaldehyde (EP0580231A1).[3] Retrieved from
-
National Institutes of Health (NIH). (2022). Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal. (Demonstrates steric challenges in 2,6-dimethyl systems). Retrieved from
Sources
Safety Operating Guide
Operational Guide: Disposal of 2-(2,6-Dimethyl-4-tert-butyl-phenyl)ethylazanium
Executive Summary & Chemical Profile[1][2][3]
2-(2,6-Dimethyl-4-tert-butyl-phenyl)ethylazanium is the protonated cationic form of 2-(4-tert-butyl-2,6-dimethylphenyl)ethylamine. While often encountered as a stable salt (e.g., chloride or bromide), its disposal requires strict adherence to protocols designed for lipophilic amines .
Unlike simple inorganic ammonium salts, the presence of the tert-butyl and dimethyl groups on the aromatic ring imparts significant lipophilicity to the molecule. This creates a "surfactant-like" structure that poses two critical risks:
-
High Aquatic Toxicity: The lipophilic tail facilitates penetration of aquatic microbial cell membranes, making this compound highly toxic to marine and freshwater ecosystems.
-
Sludge Persistence: It does not degrade rapidly in standard wastewater treatment facilities, leading to bioaccumulation in sludge.
Core Directive: Under no circumstances should this compound be disposed of via sink drains or municipal sewer systems. High-temperature incineration is the only validated disposal route.
Hazard Identification & Incompatibilities[1][2][4][5]
Before initiating disposal, you must characterize the specific salt form (anion) and the matrix it is dissolved in.
Critical Incompatibilities
The ammonium (azanium) cation contains an active proton and a nitrogen center susceptible to redox reactions.
| Incompatible Class | Risk Factor | Mechanism of Failure |
| Nitrates / Nitrites | EXPLOSION / CARCINOGEN | Acidic mixing with nitrites can form N-nitroso compounds (potent carcinogens). Mixing with nitrates can form unstable ammonium nitrate analogues. |
| Strong Oxidizers | FIRE / VIOLENT REACTION | Perchlorates, permanganates, and peroxides react violently with the organic alkyl chain. |
| Hypochlorites (Bleach) | TOXIC GAS | Reaction with bleach generates chloramines, which are toxic and respiratory irritants. |
Step-by-Step Disposal Protocol
A. Solid Waste (Pure Substance)
Applicable for: Expired reagents, recrystallization solids, spill cleanup residues.
-
Segregation: Isolate the solid in a chemically compatible container (High-Density Polyethylene - HDPE is preferred).
-
Double Containment: Place the primary container inside a clear, heavy-duty plastic bag (minimum 4 mil thickness).
-
Labeling: Affix a hazardous waste label with the following specific hazard statements:
-
Stream: Designate for High-Temperature Incineration .
B. Liquid Waste (Reaction Mixtures / Mother Liquors)
Applicable for: Solvents containing the amine salt.
-
pH Check: Ensure the waste stream is not strongly oxidizing.
-
Solvent Classification:
-
If in Halogenated Solvents (DCM, Chloroform): Segregate into Halogenated Organic Waste .
-
If in Non-Halogenated Solvents (Methanol, Ethyl Acetate): Segregate into Non-Halogenated Organic Waste .
-
-
Aqueous Solutions:
-
Do NOT neutralize and dump. Even if neutralized to the free amine, the organic phase remains toxic.
-
Collect as Aqueous Organic Waste for off-site treatment.
-
Decision Logic & Workflow (Visualization)
The following diagram outlines the critical decision-making process for disposing of this compound.
Figure 1: Decision logic for the segregation and disposal of lipophilic ammonium salts.
Emergency Procedures (Spill Response)
In the event of a spill outside of a containment hood:
-
Evacuate & PPE: Clear the area. Don full PPE (Nitrile gloves, lab coat, safety goggles). If the powder is fine and airborne, N95 or P100 respiratory protection is required to prevent inhalation of the irritant dust.
-
Dry Clean-up: Do not wet the spill initially (this spreads the contamination). Use a scoop or dustpan to collect the bulk solid.
-
Residue: Wipe the area with a solvent-dampened pad (ethanol or isopropanol) to pick up the lipophilic residue.
-
Disposal: Place all cleanup materials (wipes, gloves, scoop contents) into the Solid Hazardous Waste container.
Regulatory & Compliance Codes
When filling out your waste tags, utilize the following codes (US RCRA / EU Waste Framework) as a baseline. Note: Verify with your local EHS officer as specific solvent mixtures may alter the code.
-
US EPA (RCRA):
-
EU Waste Code (EWC):
-
07 05 13 * (Solid wastes containing hazardous substances).
-
16 05 06 * (Laboratory chemicals consisting of or containing hazardous substances).
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
United States Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
Princeton University EHS. (2023). Chemical Incompatibility Chart. [Link]
-
PubChem. (n.d.). Laboratory Chemical Safety Summary (LCSS): Ammonium Salts. National Library of Medicine. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
